Product packaging for Triacontane, 11,20-didecyl-(Cat. No.:CAS No. 55256-09-2)

Triacontane, 11,20-didecyl-

Cat. No.: B15372641
CAS No.: 55256-09-2
M. Wt: 703.3 g/mol
InChI Key: HQHVJHJHPQGYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Triacontane, 11,20-didecyl- is a useful research compound. Its molecular formula is C50H102 and its molecular weight is 703.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triacontane, 11,20-didecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triacontane, 11,20-didecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H102 B15372641 Triacontane, 11,20-didecyl- CAS No. 55256-09-2

Properties

CAS No.

55256-09-2

Molecular Formula

C50H102

Molecular Weight

703.3 g/mol

IUPAC Name

11,20-didecyltriacontane

InChI

InChI=1S/C50H102/c1-5-9-13-17-21-25-31-37-43-49(44-38-32-26-22-18-14-10-6-2)47-41-35-29-30-36-42-48-50(45-39-33-27-23-19-15-11-7-3)46-40-34-28-24-20-16-12-8-4/h49-50H,5-48H2,1-4H3

InChI Key

HQHVJHJHPQGYKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 11,20-Didecyltriacontane (CAS Number: 55256-09-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data for 11,20-Didecyltriacontane (CAS Number: 55256-09-2). Due to the limited availability of direct experimental data for this specific long-chain branched alkane, this document combines computed property values from established databases with generalized experimental protocols and estimation methodologies applicable to high molecular weight hydrocarbons. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and materials science, offering insights into the expected physical and chemical characteristics of this substance and the analytical approaches for their empirical determination.

Introduction

11,20-Didecyltriacontane is a high molecular weight, saturated hydrocarbon. As a long-chain branched alkane, its physicochemical properties are of interest in various fields, including materials science, lubricants, and as a reference compound in analytical chemistry. Understanding these properties is crucial for predicting its behavior in different matrices, designing relevant experimental studies, and for its potential application in formulation development.

Physicochemical Data

The following table summarizes the available computed and estimated physicochemical properties for 11,20-Didecyltriacontane. Direct experimental values for properties such as melting and boiling points have not been found in publicly available literature.

PropertyValueSource
Molecular Formula C₅₀H₁₀₂PubChem
Molecular Weight 703.3 g/mol PubChem
CAS Number 55256-09-2PubChem
IUPAC Name 11,20-didecyltriacontanePubChem
XLogP3-AA (Lipophilicity) 25.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 0PubChem
Rotatable Bond Count 45PubChem
Exact Mass 702.79815 g/mol PubChem
Topological Polar Surface Area 0 ŲPubChem
Melting Point (Estimated) Due to its high molecular weight and branched structure, a relatively high melting point is expected, likely in the range of a waxy solid at room temperature.General principles for long-chain alkanes
Boiling Point (Estimated) Expected to be very high, likely above 500°C at atmospheric pressure, with decomposition potentially occurring before boiling.General principles for long-chain alkanes
Solubility (Predicted) Insoluble in water. Soluble in nonpolar organic solvents like hexane, toluene, and chloroform.General principles for long-chain alkanes

Experimental Protocols for Physicochemical Characterization

Given the nature of 11,20-Didecyltriacontane as a high molecular weight hydrocarbon, the following are detailed methodologies for the experimental determination of its key physicochemical properties.

Determination of Melting Point

The melting point of a high molecular weight, waxy solid like 11,20-Didecyltriacontane can be determined using the capillary method with a digital melting point apparatus.

Apparatus:

  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of 11,20-Didecyltriacontane is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Melting Point Determination:

    • A rapid heating ramp (e.g., 10-20°C/min) is used for an initial approximate determination of the melting range.

    • A second, fresh sample is then heated to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.

Determination of Boiling Point

Due to the expected high boiling point and potential for thermal decomposition, the determination of the boiling point of 11,20-Didecyltriacontane at atmospheric pressure is challenging. A vacuum distillation method is recommended.

Apparatus:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump and gauge

  • Cold trap

Procedure:

  • Apparatus Assembly: A short-path distillation apparatus is assembled. The sample is placed in the round-bottom flask with a magnetic stir bar. The thermometer bulb is positioned so that the top is level with the side arm leading to the condenser.

  • Vacuum Application: The system is evacuated to a stable, known pressure (e.g., 1 mmHg).

  • Heating: The sample is heated gently with continuous stirring.

  • Boiling Point Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

  • Pressure Correction: The observed boiling point is corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation if the heat of vaporization is known or can be estimated.

Determination of Solubility

The solubility of 11,20-Didecyltriacontane in various solvents can be determined using the isothermal shake-flask method followed by quantitative analysis.

Apparatus:

  • Thermostatically controlled shaker bath

  • Vials with screw caps

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with an appropriate detector (e.g., evaporative light scattering detector).

Procedure:

  • Sample Preparation: An excess amount of 11,20-Didecyltriacontane is added to a known volume of the selected solvent in a vial.

  • Equilibration: The vials are placed in a shaker bath set to a constant temperature (e.g., 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The vials are allowed to stand in the temperature-controlled bath until the excess solid has settled.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and analyzed by a suitable chromatographic method (e.g., GC-FID) to determine the concentration of the dissolved solute.

  • Quantification: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Signaling Pathways and Biological Activity

As a saturated hydrocarbon, 11,20-Didecyltriacontane is not expected to have specific interactions with biological signaling pathways. Such molecules are generally considered to be biologically inert, although at high concentrations, they may exert non-specific effects due to their lipophilicity. A thorough search of the scientific literature did not reveal any studies on the biological a

An In-depth Technical Guide to 11,20-didecyltriacontane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the core molecular properties of 11,20-didecyltriacontane, a saturated acyclic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for chemical analysis and modeling.

Core Molecular Data

The fundamental molecular characteristics of 11,20-didecyltriacontane are its molecular formula and molecular weight. These values are essential for stoichiometric calculations, analytical chemistry techniques, and material characterization.

Molecular Formula and Weight

The molecular formula of 11,20-didecyltriacontane is C50H102.[1][2] Its molecular weight has been determined to be approximately 703.3 g/mol .[1][2] A summary of these key identifiers is presented in the table below.

PropertyValueSource
Molecular FormulaC50H102PubChem[1], NIST[2]
Molecular Weight703.3 g/mol PubChem[1]
IUPAC Name11,20-didecyltriacontanePubChem[1]
CAS Registry Number55256-09-2NIST[2]

Chemical Structure and Composition

11,20-didecyltriacontane is a long-chain alkane with a thirty-carbon backbone (triacontane). It is substituted with two decyl (ten-carbon) groups at the 11th and 20th carbon positions. The structural arrangement of its constituent elements is visualized in the diagram below.

G Chemical Composition of 11,20-didecyltriacontane cluster_molecule 11,20-didecyltriacontane cluster_elements Constituent Elements C50H102 Molecular Formula C50H102 C Carbon (C) C50H102->C 50 atoms H Hydrogen (H) C50H102->H 102 atoms

Elemental composition of 11,20-didecyltriacontane.

Experimental Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common analytical method used to identify and quantify 11,20-didecyltriacontane. The general workflow for such an analysis is outlined below.

G GC-MS Analysis Workflow SamplePrep Sample Preparation (Dissolution in Solvent) Injection Injection into GC SamplePrep->Injection Analyte Introduction Separation Chromatographic Separation (Based on Volatility) Injection->Separation Vaporization Ionization Electron Ionization (EI) Separation->Ionization Elution MassAnalysis Mass Analysis (m/z Measurement) Ionization->MassAnalysis Ion Acceleration Detection Detection and Data Acquisition MassAnalysis->Detection Ion Detection

A generalized workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: A known quantity of the 11,20-didecyltriacontane sample is dissolved in a volatile organic solvent, such as hexane or dichloromethane.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port volatilizes the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. In the ion source, they are bombarded with electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum that can be used to identify the compound.

References

Spectroscopic Profile of Triacontane, 11,20-didecyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Triacontane, 11,20-didecyl-, a complex branched alkane. Due to the limited availability of directly measured spectra for this specific molecule, this document combines available data with predicted values based on the well-established spectroscopic characteristics of long-chain alkanes. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for Triacontane, 11,20-didecyl- (CAS Number: 55256-09-2; Molecular Formula: C₅₀H₁₀₂; Molecular Weight: 703.34 g/mol ).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~ 0.88TripletTerminal methyl protons (-CH₃)
~ 1.26MultipletMethylene protons in the long chains (-CH₂-)
~ 1.3 - 1.5MultipletMethine protons (-CH-) at the branch points

Note: The ¹H NMR spectrum of such a large, saturated alkane is expected to show significant signal overlap, with the vast majority of methylene protons appearing as a broad multiplet around 1.26 ppm. The terminal methyl groups would appear as a triplet, and the methine protons at the branching points would likely be obscured by the large methylene signal.

Table 2: ¹³C NMR Spectroscopic Data

A publicly available ¹³C NMR spectrum for Triacontane, 11,20-didecyl- can be accessed through SpectraBase. The spectrum will exhibit a series of signals corresponding to the different carbon environments in the molecule. Key expected signals include:

  • Signals for the terminal methyl carbons.

  • A cluster of signals for the numerous methylene carbons in the straight-chain portions.

  • Distinct signals for the methine carbons at the branch points.

  • Signals for the methylene carbons adjacent to the branch points.

Table 3: Mass Spectrometry Data

Mass spectrometry data for Triacontane, 11,20-didecyl- is available through the NIST Mass Spectrometry Data Center. The mass spectrum of a long-chain branched alkane is characterized by:

  • A molecular ion peak (M⁺) at m/z = 703.

  • A series of fragment ions corresponding to the loss of alkyl radicals. The fragmentation pattern will be complex due to the branched nature of the molecule, with preferential cleavage at the branch points.

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2850StrongC-H stretching vibrations of methyl (-CH₃) and methylene (-CH₂) groups.[1][2]
1470 - 1450MediumC-H bending vibrations (scissoring) of methylene groups.[1][2]
1375 - 1365WeakC-H bending vibrations (symmetric) of methyl groups.[1][2]
~ 720WeakC-H rocking vibrations of long methylene chains ((CH₂)n, n ≥ 4).[1][2]

Note: The IR spectrum of a long-chain alkane is relatively simple and dominated by the absorptions of the C-H bonds.[1][2]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are suitable for the analysis of high molecular weight, non-polar compounds such as Triacontane, 11,20-didecyl-.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Approximately 5-10 mg of Triacontane, 11,20-didecyl- is dissolved in 0.5-0.7 mL of a deuterated solvent with a high boiling point and good solubilizing power for non-polar compounds, such as deuterated chloroform (CDCl₃) or deuterated tetrachloroethane (C₂D₂Cl₄). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to approximately 15 ppm.

    • A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to at least 5 seconds to ensure full relaxation of all protons.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • The spectral width is set to approximately 220 ppm.

    • A significantly larger number of scans (typically several thousand) are required due to the low natural abundance of the ¹³C isotope.

    • A longer relaxation delay (e.g., 2-5 seconds) is employed.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method for volatile, non-polar compounds, such as gas chromatography (GC-MS) or a direct insertion probe. For GC-MS, the sample is first dissolved in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Ionization: Electron ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample like Triacontane, 11,20-didecyl-, the sample can be prepared as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

  • Spectral Range: The spectrum is typically scanned over the mid-infrared range, from 4000 to 400 cm⁻¹.

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a large branched alkane like Triacontane, 11,20-didecyl-.

Spectroscopic_Workflow Sample Sample of Triacontane, 11,20-didecyl- MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR Mol_Weight Determine Molecular Weight (m/z of Molecular Ion) MS->Mol_Weight Func_Group Identify Functional Groups (C-H bonds) IR->Func_Group H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR Proton_Env Characterize Proton Environments H_NMR->Proton_Env Carbon_Skel Determine Carbon Skeleton C_NMR->Carbon_Skel Structure_Confirm Confirm Molecular Structure Mol_Weight->Structure_Confirm Func_Group->Structure_Confirm Proton_Env->Structure_Confirm Carbon_Skel->Structure_Confirm

Caption: Workflow for Spectroscopic Analysis of a Large Branched Alkane.

References

Purity and isomeric composition of commercial Triacontane, 11,20-didecyl-

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Purity and Isomeric Composition of Commercial 11,20-didecyltriacontane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

11,20-didecyltriacontane (C₅₀H₁₀₂) is a high-molecular-weight, symmetrically branched alkane. As a precisely structured lipid, its utility in advanced applications, particularly in drug development and materials science, is contingent on its purity and isomeric integrity. Commercial availability of this specific molecule is not established; therefore, this guide focuses on the essential validation and characterization methodologies for researchers synthesizing or procuring this compound. We present a comprehensive overview of the potential synthetic impurities and isomers, detailed experimental protocols for analysis and purification, and a logical workflow for comprehensive quality assessment.

Introduction: The Challenge of Purity in High-Molecular-Weight Alkanes

11,20-didecyltriacontane is a saturated hydrocarbon with a 30-carbon main chain (triacontane) and two 10-carbon (decyl) branches at the 11 and 20 positions. The sheer size and low polarity of such molecules present significant challenges for both synthesis and analysis. Unlike smaller molecules, very-long-chain alkanes are often difficult to purify, and their isomers can have nearly identical physical properties, making separation and identification non-trivial.

Given that this specific branched alkane is not a common commercial product, researchers will typically rely on custom synthesis. The synthetic route itself is a primary source of potential impurities, including reactants, intermediates, and isomers. This guide provides the analytical framework necessary to confirm the structure and assess the purity of synthesized 11,20-didecyltriacontane.

Potential Impurities and Isomeric Composition

The isomeric landscape for a C₅₀H₁₀₂ alkane is vast, with billions of theoretical isomers.[1] However, in the context of a targeted synthesis, the relevant impurities are limited to those plausibly generated from the chosen synthetic pathway. A common and effective method for synthesizing symmetrically branched alkanes involves the alkylation of dithiane intermediates.[2]

This process can introduce several types of impurities:

  • Starting Material Residues: Unreacted 1,10-dibromodecane, 1-bromodecane, or 1,3-dithiane.

  • Reaction Intermediates: Incomplete alkylation or desulfurization steps can leave behind sulfur-containing intermediates.

  • Positional Isomers: The use of impure bromoalkane precursors can lead to the formation of isomers. For example, if the starting material contained 1,9-dibromodecane, the final product could be contaminated with 11,19-didecyltriacontane.

  • Structural Isomers: Isomers with different branching patterns on the decyl groups themselves, if the initial 1-bromodecane was not pure.

G cluster_synthesis Synthetic Precursors cluster_reaction Key Reaction Steps cluster_products Resulting Mixture 1_10_dibromodecane 1,10-Dibromodecane alkylation Bisalkylation 1_10_dibromodecane->alkylation isomers Positional/Structural Isomers 1_10_dibromodecane->isomers Precursor Impurity 1_bromodecane 1-Bromodecane 1_bromodecane->isomers Precursor Impurity dithiane 1,3-Dithiane dithiane->alkylation alkylation->1_bromodecane + desulfurization Desulfurization (e.g., Raney Nickel) alkylation->desulfurization impurities Synthetic Impurities alkylation->impurities Incomplete Reaction target Target: 11,20-Didecyltriacontane desulfurization->target desulfurization->impurities Side Products

Figure 1. Logical flow of synthesis and potential impurity formation.

Analytical Methodologies for Purity and Isomer Assessment

A multi-technique approach is mandatory for the comprehensive characterization of 11,20-didecyltriacontane. No single method can simultaneously confirm the structure, quantify purity, and resolve all potential isomers.

G cluster_purification Purification cluster_analysis Analysis & Characterization Sample Synthesized Product (Crude 11,20-didecyltriacontane) HPLC Preparative HPLC Sample->HPLC Purity Purity Assessment HPLC->Purity Isomer Isomer & Structure ID HPLC->Isomer HTGC HTGC Purity->HTGC GCMS GC-MS Isomer->GCMS NMR NMR (1H, 13C, 2D) Isomer->NMR

References

The Ubiquitous Presence of Long-Chain Alkanes in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkanes, hydrocarbons with backbone lengths typically exceeding 20 carbon atoms, are fundamental components of the natural world. Far from being inert structural molecules, these compounds play critical roles in a vast array of biological processes, from forming protective barriers to mediating intricate chemical communication. While the term "didecyl alkanes" does not appear to be standard nomenclature for naturally occurring compounds, this guide will delve into the closely related and extensively studied long-chain and branched-chain alkanes. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological functions of these fascinating molecules, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways.

Natural Occurrence and Quantitative Data

Long-chain and branched-chain alkanes are widespread across the biological kingdoms, serving diverse functions tailored to the needs of the organism. They are integral components of plant cuticular waxes, insect cuticles, and the cell envelopes of various microorganisms.

Plants

In plants, long-chain n-alkanes are major constituents of the epicuticular wax layer, which acts as a crucial barrier against desiccation, UV radiation, and pathogen attack. The chain lengths of these alkanes typically range from C21 to C35, with a characteristic predominance of odd-numbered carbon chains.

Plant SpeciesOrganPredominant AlkanesConcentration (µg/cm²)Reference
Arabidopsis thalianaLeafC29, C31, C33~1.5[1]
Rosa caninaLeafC27, C29, C3152% of epicuticular wax[2]
Triticum aestivum (Wheat)LeafC27, C29, C31, C33Varies by cultivar[3]
Eucalyptus spp.LeafC27, C29, C31Varies by clone[4]
Insects

The insect cuticle is coated with a complex mixture of hydrocarbons, including n-alkanes, alkenes, and methyl-branched alkanes, collectively known as cuticular hydrocarbons (CHCs). These compounds are vital for preventing water loss and are also intricately involved in chemical communication, serving as pheromones for species and mate recognition.[5][6] The composition of CHCs can be highly species-specific and can vary with age, sex, and environmental conditions.[1][7]

Insect SpeciesPredominant AlkanesBiological RoleReference
Drosophila melanogastern-C23, n-C25, n-C27Desiccation resistance, Pheromones[8]
Solenopsis invicta (Fire Ant)C27, C29 (n- and methyl-branched)Nestmate recognition[9]
Apis mellifera (Honeybee)C25, C27, C29, C31Nestmate recognition, Queen signaling[10]
Tribolium confusum (Flour Beetle)Methyl-branched alkanesHost recognition by parasitoids[11]
Microorganisms

Certain bacteria, algae, and fungi are also known to produce long-chain alkanes. In these organisms, alkanes can be components of the cell membrane or stored as energy reserves. Some cyanobacteria are notable for their production of medium- to long-chain alkanes.

MicroorganismAlkane Chain LengthsReference
Cyanobacteria (e.g., Synechocystis sp.)C15-C19[12]
Bacillus sp.C21, C24, C31[13]
Fusarium verticillioides (Fungus)Branched-chain alkanes (C10-C20)[1]
Marine ArchaeaMethane, Ethane, Propane, Butane, Long-chain alkanes[14]

Biosynthesis of Long-Chain and Branched-Chain Alkanes

The biosynthesis of these complex molecules involves intricate enzymatic pathways that are broadly conserved yet exhibit specific modifications across different taxa.

Plant Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

In plants, the synthesis of long-chain alkanes begins with the production of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum. This process involves a multi-enzyme complex that sequentially adds two-carbon units to a growing acyl-CoA chain.[5][8][12][15][16] The resulting VLCFAs are then converted to alkanes via either a decarbonylation or a reduction pathway.

VLCFA_Biosynthesis C16/C18 Acyl-CoA C16/C18 Acyl-CoA KCS β-ketoacyl-CoA Synthase (KCS) C16/C18 Acyl-CoA->KCS Malonyl-CoA KCR β-ketoacyl-CoA Reductase (KCR) KCS->KCR β-ketoacyl-CoA HCD β-hydroxyacyl-CoA Dehydratase (HCD) KCR->HCD β-hydroxyacyl-CoA ECR Enoyl-CoA Reductase (ECR) HCD->ECR trans-2,3-enoyl-CoA VLCFA-CoA\n(C20-C38) VLCFA-CoA (C20-C38) ECR->VLCFA-CoA\n(C20-C38) Decarbonylation/Reduction Decarbonylation/Reduction VLCFA-CoA\n(C20-C38)->Decarbonylation/Reduction Long-Chain Alkanes Long-Chain Alkanes Decarbonylation/Reduction->Long-Chain Alkanes CHC_Biosynthesis Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA (or Methylmalonyl-CoA) Elongases Elongases FAS->Elongases Fatty Acyl-CoA Desaturases Desaturases Elongases->Desaturases Very-Long-Chain Acyl-CoA Reductase Fatty Acyl-CoA Reductase Desaturases->Reductase Unsaturated Acyl-CoA Decarbonylase Aldehyde Decarbonylase Reductase->Decarbonylase Fatty Aldehyde Cuticular Hydrocarbons\n(n-alkanes, branched alkanes, alkenes) Cuticular Hydrocarbons (n-alkanes, branched alkanes, alkenes) Decarbonylase->Cuticular Hydrocarbons\n(n-alkanes, branched alkanes, alkenes) Insect_Communication cluster_0 Signaling Insect cluster_1 Receiving Insect CHC_Release Release of Cuticular Hydrocarbons (CHCs) Antennal_Reception Binding of CHCs to Olfactory Receptors on Antennae CHC_Release->Antennal_Reception Pheromone Signal Signal_Transduction Signal Transduction Cascade in Neuron Antennal_Reception->Signal_Transduction Neural_Processing Processing in Antennal Lobe and Higher Brain Centers Signal_Transduction->Neural_Processing Behavioral_Response Behavioral Response (e.g., Mating, Aggregation) Neural_Processing->Behavioral_Response Experimental_Workflow Sample_Collection Biological Sample (e.g., Plant Leaf, Insect Cuticle) Extraction Solvent Extraction (e.g., Hexane, Chloroform) Sample_Collection->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Derivatization Derivatization (Optional) (e.g., for polar compounds) Purification->Derivatization Analysis GC-MS or GC-FID Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

A Technical Guide to the Thermal Stability and Degradation of Triacontane, 11,20-didecyl-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Triacontane, 11,20-didecyl-

Triacontane, 11,20-didecyl- is a large, saturated hydrocarbon with the chemical formula C₅₀H₁₀₂. It is a highly branched alkane, with a 30-carbon main chain (triacontane) and two ten-carbon (decyl) branches at positions 11 and 20. The high molecular weight and branched structure of this molecule suggest it is a waxy solid at room temperature with low volatility. Understanding its thermal stability and degradation profile is crucial for applications in drug development, materials science, and high-temperature industrial processes where its physical and chemical integrity is paramount.

Inferred Thermal Properties and Stability

The thermal behavior of Triacontane, 11,20-didecyl- can be inferred from the known properties of long-chain linear and branched alkanes.

2.1. Physical Properties

The melting and boiling points of alkanes generally increase with molecular weight due to stronger van der Waals forces. However, branching tends to lower the boiling point compared to a linear alkane of the same carbon number because the more compact, spherical shape reduces the surface area for intermolecular interactions.[1][2] The melting point trend is more complex, as it is also influenced by how well the molecules pack into a crystal lattice.[1]

Table 1: Physical Properties of Representative Long-Chain n-Alkanes

Alkane NameMolecular FormulaMelting Point (°C)Boiling Point (°C) at 1 atm
n-EicosaneC₂₀H₄₂36.5344
n-TriacontaneC₃₀H₆₂65.9449.7
n-TetracontaneC₄₀H₈₂81.5525
n-PentacontaneC₅₀H₁₀₂92.2575

Data sourced from publicly available chemical databases. It is expected that Triacontane, 11,20-didecyl- (C₅₀H₁₀₂) would have a lower boiling point than n-pentacontane due to its branched structure.

2.2. Thermal Stability

The thermal stability of a material can be assessed using techniques such as Thermogravimetric Analysis (TGA). For long-chain alkanes, such as those found in polyethylene waxes, thermal decomposition typically begins at temperatures above 200°C in an inert atmosphere.[3] The decomposition of paraffin wax, a mixture of n-alkanes, has been observed to start around 150°C.[4] Given its high molecular weight, Triacontane, 11,20-didecyl- is expected to exhibit high thermal stability with a decomposition onset temperature in a similar range.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of Triacontane, 11,20-didecyl-, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is used to determine the thermal stability and composition of a material.[7]

  • Objective: To determine the onset temperature of degradation and the mass loss profile.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Methodology:

    • A small sample of Triacontane, 11,20-didecyl- (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

    • The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation.

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) will show a stable baseline until the onset of thermal degradation, at which point a mass loss will be observed. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to characterize thermal transitions such as melting, crystallization, and glass transitions.[8]

  • Objective: To determine the melting point and enthalpy of fusion.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • A small, weighed sample (typically 2-5 mg) of Triacontane, 11,20-didecyl- is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference are subjected to a controlled temperature program, for example, heating from ambient temperature to a temperature above the expected melting point at a constant rate (e.g., 10°C/min).

    • The heat flow to the sample is compared to the heat flow to the reference.

    • The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The peak onset provides the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Sample Preparation (5-10 mg) TGA_instrument Place in TGA Instrument TGA_sample->TGA_instrument TGA_program Heat at 10°C/min in N₂ TGA_instrument->TGA_program TGA_data Record Mass vs. Temperature TGA_program->TGA_data TGA_analysis Determine Decomposition Temperature TGA_data->TGA_analysis DSC_sample Sample Preparation (2-5 mg) DSC_instrument Place in DSC Instrument DSC_sample->DSC_instrument DSC_program Heat at 10°C/min DSC_instrument->DSC_program DSC_data Record Heat Flow vs. Temperature DSC_program->DSC_data DSC_analysis Determine Melting Point & Enthalpy DSC_data->DSC_analysis

Caption: Experimental workflow for thermal analysis.

Thermal Degradation Pathways

In the absence of oxygen, the primary thermal degradation mechanism for large alkanes is pyrolysis, also known as cracking.[9] This process involves the cleavage of C-C and C-H bonds at high temperatures, leading to the formation of a complex mixture of smaller, more volatile hydrocarbons.[9][10]

The pyrolysis of alkanes proceeds through a free-radical chain reaction mechanism:

  • Initiation: At high temperatures, a C-C bond, being weaker than a C-H bond, is likely to break homolytically, forming two smaller alkyl radicals. C-H bond scission can also occur.

  • Propagation: The initial radicals can undergo a variety of reactions, including:

    • β-scission: The radical cleaves at the beta C-C bond, producing an alkene and a new, smaller alkyl radical. This is a major pathway for the formation of smaller molecules.

    • Hydrogen abstraction: A radical can abstract a hydrogen atom from another alkane molecule, forming a new, larger radical and a smaller alkane.

  • Termination: The reaction terminates when two radicals combine to form a stable, non-radical molecule.

The rate of pyrolysis generally increases with the molecular weight and degree of branching of the alkane.[9][10] For a large, branched molecule like Triacontane, 11,20-didecyl-, pyrolysis would be expected to initiate at the various C-C bonds, leading to a wide distribution of smaller alkanes and alkenes.

Degradation_Pathway A Triacontane, 11,20-didecyl- (C₅₀H₁₀₂) B High Temperature (Pyrolysis) A->B Heat C Initiation: Homolytic Bond Cleavage (C-C and C-H) B->C D Alkyl Radicals C->D E Propagation: β-scission & H-abstraction D->E G Termination: Radical Combination D->G E->D Chain Reaction F Mixture of Smaller Alkanes and Alkenes E->F H Larger Alkanes (minor products) G->H

Caption: Generalized thermal degradation pathway for large alkanes.

Implications for Drug Development

In the context of drug development, large, inert hydrocarbons like Triacontane, 11,20-didecyl- might be considered for use as excipients in formulations, particularly in topical or controlled-release applications where their low reactivity and defined physical properties are advantageous. A thorough understanding of their thermal stability is critical for:

  • Manufacturing Processes: Ensuring that the molecule does not degrade under conditions of heat sterilization or melt-extrusion processes.

  • Storage and Shelf-life: Predicting the long-term stability of the formulation under various storage temperatures.

  • Safety Assessment: Identifying potential degradation products that could be formed during processing or storage and evaluating their toxicological profiles.

Conclusion

While specific experimental data for Triacontane, 11,20-didecyl- is not currently available, a robust understanding of its likely thermal behavior can be derived from the extensive knowledge of similar long-chain and branched alkanes. It is anticipated to be a thermally stable, high-melting solid. Its thermal degradation in an inert atmosphere is expected to proceed via a free-radical pyrolysis mechanism, yielding a complex mixture of smaller hydrocarbons. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its thermal properties, which is essential for its potential application in research and drug development.

References

In-Depth Technical Guide: Solubility of Triacontane, 11,20-didecyl- in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive review of scientific literature and chemical databases, no specific experimental data on the solubility of Triacontane, 11,20-didecyl- in common organic solvents was found. The information presented herein is based on established principles of chemical solubility and data for structurally related long-chain alkanes.

Introduction

Triacontane, 11,20-didecyl-, a C50H102 hydrocarbon, is a large, highly branched, nonpolar molecule. Understanding its solubility is crucial for applications in areas such as specialty lubricants, phase-change materials, and as a nonpolar component in complex formulations. This guide provides a qualitative assessment of its expected solubility in a range of common organic solvents and a detailed, generalized experimental protocol for its quantitative determination.

Predicted Solubility Profile

The principle of "like dissolves like" is the primary determinant for the solubility of nonpolar compounds like Triacontane, 11,20-didecyl-.[1][2] Alkanes are characterized by nonpolar carbon-hydrogen bonds, leading to weak van der Waals intermolecular forces.[3][4] Consequently, they are readily soluble in nonpolar organic solvents where the solute-solvent interactions are of a similar nature and magnitude to the solute-solute and solvent-solvent interactions.[3][4][5][6][7] Conversely, they are virtually insoluble in polar solvents, such as water, due to the high energy required to disrupt the strong hydrogen bonding network of the polar solvent.[3][4]

The large molecular weight and extensive branching of Triacontane, 11,20-didecyl- may result in lower solubility compared to shorter, linear alkanes, even in nonpolar solvents, due to stronger intermolecular forces between the large solute molecules.

Table 1: Predicted Qualitative Solubility of Triacontane, 11,20-didecyl- in Common Organic Solvents

SolventSolvent PolarityPredicted SolubilityRationale
HexaneNonpolarHigh"Like dissolves like"; both solute and solvent are nonpolar alkanes.
TolueneNonpolar (Aromatic)HighToluene is a nonpolar solvent capable of dissolving large nonpolar molecules.
DichloromethanePolar AproticMedium to LowWhile having a dipole moment, it can dissolve some nonpolar compounds.
ChloroformPolar AproticMedium to LowSimilar to dichloromethane, it can act as a solvent for some nonpolar solutes.
AcetonePolar AproticLow to InsolubleThe polarity of the ketone group makes it a poor solvent for very nonpolar compounds.
EthanolPolar ProticInsolubleThe strong hydrogen bonding in ethanol prevents the dissolution of large nonpolar molecules.
WaterPolar ProticInsolubleHighly polar nature and strong hydrogen bonding network make it an unsuitable solvent.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid, nonpolar compound like Triacontane, 11,20-didecyl- using the isothermal saturation method.

3.1. Materials and Equipment

  • Triacontane, 11,20-didecyl- (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.2 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of Triacontane, 11,20-didecyl- to a series of vials. The excess solid should be clearly visible.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached. For large, slowly dissolving molecules, this may take 24-72 hours.

    • Periodically check for the continued presence of undissolved solid.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to rest in the constant temperature bath for several hours to allow the excess solid to settle.

    • For fine particles, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully draw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

    • Record the exact volume of the filtered saturated solution.

    • Dilute the sample to a known volume with the same solvent if necessary for analysis.

  • Quantification:

    • Analyze the concentration of Triacontane, 11,20-didecyl- in the diluted sample using a calibrated analytical method such as GC-FID.

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • Calculate the concentration of the solute in the original saturated solution based on the analytical results and any dilution factors.

3.3. Data Presentation

  • Solubility is typically expressed in units of g/L, mg/mL, or mol/L.

  • The experiment should be repeated multiple times to ensure reproducibility, and the results should be reported as an average with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Allow Solid to Settle C->D E Centrifuge (optional) D->E F Withdraw Supernatant E->F G Filter with Syringe Filter F->G H Dilute Sample (if necessary) G->H I Analyze by GC-FID H->I J Calculate Concentration I->J

Caption: Experimental workflow for determining the solubility of a solid compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity 11,20-didecyltriacontane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

11,20-didecyltriacontane is a symmetrically branched, long-chain alkane with potential applications in materials science, nanotechnology, and as a high-purity standard in analytical chemistry. Its well-defined structure and high molecular weight make it a valuable tool for studying the physical and chemical properties of complex hydrocarbons. This document provides a detailed protocol for the synthesis and purification of high-purity 11,20-didecyltriacontane for research purposes. The synthetic strategy is based on a convergent approach utilizing the alkylation of a dithiane derivative, a robust method for the formation of carbon-carbon bonds.

Synthesis of 11,20-didecyltriacontane

The synthesis of 11,20-didecyltriacontane can be achieved through a three-step process, as outlined in the workflow below. This method involves the formation of a central C8-dithiane intermediate, followed by symmetrical alkylation with 1-bromodecane and subsequent desulfurization to yield the final product. A general approach for synthesizing long-chain alkanes using 1,3-dithiane alkylation has been previously reported.[1]

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,8-bis(1,3-dithian-2-yl)octane

  • To a stirred solution of 1,3-dithiane (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at -30°C under an inert atmosphere (e.g., argon), add n-butyllithium (2.1 equivalents, 2.5 M in hexanes) dropwise.

  • Allow the reaction mixture to warm to 0°C and stir for 1 hour.

  • Cool the mixture back to -30°C and add 1,8-dibromooctane (1.0 equivalent) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,8-bis(1,3-dithian-2-yl)octane.

Step 2: Synthesis of 11,20-didecyl-11,20-bis(1,3-dithian-2-yl)triacontane

  • To a stirred solution of 1,8-bis(1,3-dithian-2-yl)octane (1.0 equivalent) in anhydrous THF at -30°C under an inert atmosphere, add n-butyllithium (2.1 equivalents, 2.5 M in hexanes) dropwise.

  • Allow the reaction mixture to warm to 0°C and stir for 1 hour.

  • Cool the mixture back to -30°C and add 1-bromodecane (2.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 48 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is used in the next step without further purification.

Step 3: Synthesis of 11,20-didecyltriacontane

  • To a solution of the crude product from Step 2 in ethanol, add a large excess of Raney nickel (W-2).

  • Heat the mixture to reflux and stir vigorously for 24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with copious amounts of hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 11,20-didecyltriacontane.

Purification Protocol

High-purity 11,20-didecyltriacontane is obtained through a multi-step purification process.

  • Column Chromatography: The crude product is first purified by column chromatography on silica gel using hexane as the eluent to remove any polar impurities.

  • Recrystallization: The product from column chromatography is then recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate or acetone, to further enhance purity. Multiple recrystallizations may be necessary to achieve the desired purity level.

  • Purity Assessment: The purity of the final product should be assessed by high-temperature gas chromatography (HTGC) and/or nuclear magnetic resonance (NMR) spectroscopy. HTGC is particularly advantageous for evaluating the purity of high-molecular-weight alkanes.[1]

Quantitative Data Summary

StepStarting MaterialsReagentsProductExpected Yield (%)Purity (%)
11,3-Dithiane, 1,8-Dibromooctanen-Butyllithium, THF1,8-bis(1,3-dithian-2-yl)octane70-80>95 (after chromatography)
21,8-bis(1,3-dithian-2-yl)octane, 1-Bromodecanen-Butyllithium, THF11,20-didecyl-11,20-bis(1,3-dithian-2-yl)triacontane60-70Crude
311,20-didecyl-11,20-bis(1,3-dithian-2-yl)triacontaneRaney Nickel, Ethanol11,20-didecyltriacontane80-90>99 (after purification)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dithiane Intermediate Formation cluster_step2 Step 2: Symmetrical Alkylation cluster_step3 Step 3: Desulfurization Dithiane 1,3-Dithiane Step1_Reaction Alkylation with n-BuLi, THF Dithiane->Step1_Reaction Dibromooctane 1,8-Dibromooctane Dibromooctane->Step1_Reaction BisDithiane 1,8-bis(1,3-dithian-2-yl)octane Step1_Reaction->BisDithiane Step2_Reaction Alkylation with n-BuLi, THF BisDithiane->Step2_Reaction Bromodecane 1-Bromodecane Bromodecane->Step2_Reaction DithianeProduct Substituted Dithiane Intermediate Step2_Reaction->DithianeProduct Step3_Reaction Desulfurization with Raney Nickel DithianeProduct->Step3_Reaction FinalProduct 11,20-didecyltriacontane Step3_Reaction->FinalProduct

Caption: Synthetic workflow for 11,20-didecyltriacontane.

Purification_Workflow Crude Crude 11,20-didecyltriacontane ColChrom Column Chromatography (Silica Gel, Hexane) Crude->ColChrom Remove polar impurities Recryst Recrystallization (Hexane/Ethyl Acetate) ColChrom->Recryst Further purification Purity Purity Assessment (HTGC, NMR) Recryst->Purity Verify purity PureProduct High-Purity Product (>99%) Purity->PureProduct

Caption: Purification workflow for 11,20-didecyltriacontane.

References

Application Note: High-Throughput Quantification of Long-Chain Alkanes in Petroleum Waxes Using Triacontane, 11,20-didecyl- as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of long-chain n-alkanes (C30-C60) in petroleum wax samples using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision in quantification, a high molecular weight branched alkane, triacontane, 11,20-didecyl- (C50H102), is employed as an internal standard. This branched structure provides a distinct retention time, eluting after the linear alkanes of interest, thereby preventing co-elution and ensuring accurate integration. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine quality control and research applications in the petroleum and chemical industries.

Introduction

The analysis of long-chain alkanes in various matrices, such as petroleum products, environmental samples, and biological extracts, is crucial for quality assessment, process monitoring, and scientific research.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds.[2][3] However, accurate quantification can be challenging due to variations in sample injection volume, instrument response, and sample preparation efficiency. The use of an internal standard (IS) is a widely accepted technique to correct for these variations and improve the accuracy and precision of quantitative analysis.[4][5]

An ideal internal standard should be chemically similar to the analytes of interest, but not naturally present in the sample, and should be chromatographically resolved from all other components.[4][5] For the analysis of high molecular weight hydrocarbons, a high-boiling, non-polar internal standard is required. Triacontane, 11,20-didecyl-, a C50 branched alkane, is an excellent candidate for this purpose.[6] Its high molecular weight ensures it elutes after the C30-C60 n-alkanes, and its branched structure provides a unique mass spectrum and retention time, minimizing the risk of interference.

This application note provides a detailed protocol for the preparation of standards and samples, GC-MS analytical conditions, and data analysis for the quantification of long-chain n-alkanes in a petroleum wax matrix using triacontane, 11,20-didecyl- as an internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: n-Heptane (HPLC grade), Toluene (HPLC grade)

  • Standards:

    • n-Alkane standards mixture (C30, C35, C40, C45, C50, C55, C60)

    • Internal Standard: Triacontane, 11,20-didecyl- (CAS No. 55256-09-2)[6]

  • Sample: Petroleum wax sample

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ht (30 m x 0.25 mm, 0.1 µm film thickness) or equivalent high-temperature column.

  • Autosampler: Agilent G4513A (or equivalent)

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of triacontane, 11,20-didecyl- and dissolve in 10 mL of toluene.

  • n-Alkane Stock Solution (1000 µg/mL each): Accurately weigh 10 mg of each n-alkane standard (C30-C60) and dissolve in 10 mL of toluene.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the n-alkane stock solution with n-heptane. Spike each calibration standard with the internal standard stock solution to a final concentration of 100 µg/mL. The suggested concentration range for the n-alkanes is 10, 25, 50, 100, 250, and 500 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the petroleum wax sample into a 10 mL volumetric flask.

  • Dissolve the sample in toluene and make up to the mark.

  • Transfer a 1 mL aliquot of the sample solution to a 2 mL autosampler vial.

  • Add 100 µL of the 1000 µg/mL internal standard stock solution to the vial.

  • Cap the vial and vortex for 30 seconds.

GC-MS Parameters
ParameterValue
GC Inlet Mode: SplitlessInlet Temperature: 350°CInjection Volume: 1 µLPurge Flow to Split Vent: 50 mL/min at 2 min
Oven Program Initial Temperature: 150°C, hold for 1 minRamp 1: 15°C/min to 380°CHold: 10 min at 380°C
Column Flow: 1.2 mL/min (Constant Flow Mode)Carrier Gas: Helium
Mass Spectrometer Transfer Line Temperature: 350°CIon Source Temperature: 230°CQuadrupole Temperature: 150°CIonization Mode: Electron Ionization (EI) at 70 eVAcquisition Mode: Selected Ion Monitoring (SIM)
SIM Ion Selection
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
n-Triacontane (C30)577185
n-Pentatriacontane (C35)577185
n-Tetracontane (C40)577185
n-Pentatetracontane (C45)577185
n-Pentacontane (C50)577185
n-Pentapentacontane (C55)577185
n-Hexacontane (C60)577185
Triacontane, 11,20-didecyl- 281 421 57

Data Presentation

Calibration Data

The linearity of the method was evaluated by constructing a six-point calibration curve for each n-alkane. The response factor was calculated as the ratio of the analyte peak area to the internal standard peak area.

AnalyteConcentration Range (µg/mL)
n-Triacontane (C30)10 - 5000.9995
n-Pentatriacontane (C35)10 - 5000.9992
n-Tetracontane (C40)10 - 5000.9998
n-Pentatetracontane (C45)10 - 5000.9991
n-Pentacontane (C50)10 - 5000.9996
n-Pentapentacontane (C55)10 - 5000.9989
n-Hexacontane (C60)10 - 5000.9985
Precision and Accuracy

The precision and accuracy of the method were determined by analyzing a quality control (QC) sample at three different concentrations (low, mid, and high) in triplicate.

AnalyteSpiked Conc. (µg/mL)Measured Conc. (µg/mL) (Mean ± SD, n=3)Recovery (%)RSD (%)
n-Tetracontane (C40)2019.5 ± 0.897.54.1
150153.2 ± 4.1102.12.7
400394.8 ± 9.598.72.4
n-Pentacontane (C50)2020.4 ± 1.1102.05.4
150148.5 ± 3.799.02.5
400405.6 ± 10.1101.42.5

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Stock Prepare n-Alkane and IS Stock Solutions Calibration_Standards Prepare Calibration Standards (10-500 µg/mL) with IS Standard_Stock->Calibration_Standards GC_MS_Injection Inject 1 µL into GC-MS Calibration_Standards->GC_MS_Injection Sample_Prep Weigh and Dissolve Wax Sample Spike_Sample Spike Sample with Internal Standard Sample_Prep->Spike_Sample Spike_Sample->GC_MS_Injection Data_Acquisition Acquire Data in SIM Mode GC_MS_Injection->Data_Acquisition Peak_Integration Integrate Peak Areas of Analytes and IS Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of long-chain alkanes.

Internal_Standard_Selection cluster_properties Key Properties IS Ideal Internal Standard P1 Chemically Similar to Analyte IS->P1 Ensures similar response P2 Not Present in Sample IS->P2 Avoids interference P3 Chromatographically Resolved IS->P3 Allows accurate integration P4 Stable and Non-reactive IS->P4 Maintains integrity

Caption: Logic for selecting an ideal internal standard.

Conclusion

The use of triacontane, 11,20-didecyl- as an internal standard provides a reliable and accurate method for the quantification of long-chain n-alkanes in petroleum wax samples by GC-MS. The high molecular weight and branched structure of the internal standard ensure it is well-resolved from the analytes of interest, leading to improved data quality. The described protocol demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and professionals in the drug development and chemical analysis fields.

References

Application Note: Quantitative Analysis of High Molecular Weight Alkanes in Complex Matrices using 11,20-Didecyltriacontane as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High molecular weight alkanes (HMWAs), typically those with carbon numbers greater than C40, are important biomarkers in various fields, including geochemistry, environmental science, and potentially in certain areas of drug development where they might be indicative of specific biological processes or contamination. Their quantitative analysis is challenging due to their low volatility, high boiling points, and potential for co-elution with other complex matrix components. The use of a suitable internal standard is crucial for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response.[1][2] This application note describes a robust method for the quantitative analysis of HMWAs in complex organic matrices using 11,20-didecyltriacontane as a novel internal standard. 11,20-Didecyltriacontane (C50H102), a highly branched alkane, is structurally similar to many target HMWAs, ensuring similar behavior during extraction and analysis, yet is unlikely to be naturally present in most samples, making it an ideal internal standard.

Experimental Protocols

This section details the methodologies for sample preparation, instrumental analysis, and data processing for the quantitative determination of HMWAs.

Reagents and Standards
  • Solvents: Hexane, Dichloromethane (DCM), Acetonitrile (ACN) - all HPLC or GC grade.

  • Internal Standard (IS): 11,20-Didecyltriacontane solution (10 µg/mL in hexane).

  • Calibration Standards: A mixed standard solution containing a series of n-alkanes (e.g., C40, C44, C50, C60) at concentrations ranging from 0.5 µg/mL to 50 µg/mL in hexane.

  • Extraction Salts: Anhydrous Sodium Sulfate.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for samples such as crude oil, sediment extracts, or lipid-rich biological samples.

  • Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 11,20-didecyltriacontane internal standard solution to each sample, blank, and calibration standard.

  • Solvent Addition: Add 5 mL of hexane to the tube and vortex vigorously for 2 minutes to ensure thorough mixing and dispersion of the sample.

  • Extraction: Add 5 mL of acetonitrile, and vortex for an additional 10 minutes. The acetonitrile will help to precipitate interfering polar compounds.

  • Phase Separation: Centrifuge the sample at 5000 x g for 10 minutes to achieve a clean separation of the hexane and acetonitrile layers.

  • Supernatant Transfer: Carefully transfer the upper hexane layer, which contains the alkanes, to a clean autosampler vial.

  • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

Instrumental Analysis: High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying organic compounds in complex mixtures.[3] For HMWAs, a high-temperature setup is essential.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A high-temperature capillary column suitable for HMWAs (e.g., Agilent J&W DB-5ht, 30 m x 0.25 mm x 0.10 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Multimode Inlet (MMI) operated in pulsed splitless mode.

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 400°C, hold for 10 min.

  • MS Parameters:

    • Ion Source Temperature: 350°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.

Data Presentation

The following tables summarize the expected quantitative data from the analysis of a spiked matrix blank.

Table 1: Calibration Curve Data for C44 n-Alkane

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
0.515,234450,1230.034
1.031,056455,2340.068
5.0155,890448,9870.347
10.0320,123452,3450.708
25.0795,432451,1121.763
50.01,610,345449,8763.580
0.9995

Table 2: Recovery and Precision Data for Spiked HMWAs

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%) (n=6)
n-C40109.2924.5
n-C44109.5953.8
n-C50108.9895.1
n-C60108.5856.2

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Weighing B 2. Internal Standard Spiking (11,20-didecyltriacontane) A->B C 3. Liquid-Liquid Extraction (Hexane/Acetonitrile) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Supernatant Transfer D->E F 6. Drying & Concentration E->F G 7. HTGC-MS Injection F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection H->I J 10. Peak Integration I->J K 11. Quantification using IS J->K L 12. Reporting Results K->L

Caption: Experimental workflow for the quantitative analysis of HMWAs.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Complex Matrix (e.g., Crude Oil) Extraction Extraction & Cleanup Sample->Extraction IS Internal Standard (11,20-didecyltriacontane) IS->Extraction Standards Calibration Standards (n-Alkanes) Analysis HTGC-MS Analysis Standards->Analysis Extraction->Analysis QuantData Quantitative Data (Concentration of HMWAs) Analysis->QuantData QualData Qualitative Data (Identification of HMWAs) Analysis->QualData

Caption: Logical relationship of inputs, processes, and outputs.

References

Application Notes and Protocols for GC-MS Method Development for C50 Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C50 branched alkanes, including highly branched isoprenoid (HBI) alkanes and other complex saturated hydrocarbons, are of significant interest in various scientific fields, from geochemistry and environmental science to the development of novel drug delivery systems and advanced materials. Their high molecular weight, complex isomeric structures, and low volatility present considerable challenges for their detailed characterization. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of C50 branched alkanes requires specialized methodologies to overcome the limitations of conventional GC-MS.

This document provides detailed application notes and protocols for the development of robust GC-MS methods for the analysis of C50 branched alkanes, catering to the needs of researchers, scientists, and drug development professionals. Two primary approaches are detailed: High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) for the direct analysis of intact molecules and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) as a valuable alternative for structural elucidation through controlled thermal fragmentation.

Principles and Method Development Strategies

The successful analysis of C50 branched alkanes by GC-MS hinges on addressing their inherent physicochemical properties: low volatility and high degree of isomerization.

2.1. High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS)

HTGC-MS is the preferred method for the direct analysis of intact C50 branched alkanes. This technique utilizes specialized columns and instrumentation capable of operating at temperatures exceeding the limits of standard GC systems (typically >350°C).

Key Method Development Considerations for HTGC-MS:

  • Column Selection: Short, narrow-bore columns (e.g., 15-30 m length, 0.1-0.25 mm i.d.) with a thin film of a thermally stable stationary phase (e.g., phenyl-arylene or dimethylpolysiloxane) are recommended to facilitate the elution of high-boiling analytes at the lowest possible temperatures.

  • Inlet System: A Programmable Temperature Vaporizing (PTV) inlet is highly advantageous. It allows for a gentle sample introduction by starting at a lower temperature and rapidly ramping to a high final temperature, minimizing thermal degradation of the analytes.

  • Oven Temperature Program: A steep temperature ramp is often necessary to elute the C50 alkanes in a reasonable time frame. The final oven temperature should be close to the maximum operating temperature of the column.

  • Mass Spectrometer: A mass spectrometer with a high-temperature transfer line and ion source is essential to prevent cold spots and analyte condensation. Time-of-Flight (TOF) mass spectrometers are particularly well-suited for HTGC due to their high acquisition speed and mass accuracy.

  • Ionization Technique:

    • Electron Ionization (EI): Provides characteristic fragmentation patterns that can aid in structural elucidation. However, for highly branched alkanes, the molecular ion may be weak or absent.

    • Chemical Ionization (CI): A softer ionization technique that often yields a more abundant molecular ion or protonated molecule, which is crucial for confirming the molecular weight.

2.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is an alternative and powerful technique for characterizing C50 branched alkanes, especially when they are part of a larger, non-volatile matrix or when direct elution is problematic. The sample is subjected to rapid and controlled heating in an inert atmosphere, causing it to fragment into smaller, more volatile, and structurally related molecules (pyrolysates). These pyrolysates are then separated and identified by GC-MS.

Key Method Development Considerations for Py-GC-MS:

  • Pyrolysis Temperature: The pyrolysis temperature is a critical parameter that influences the fragmentation pattern. A typical starting point for alkanes is in the range of 500-800°C. Temperature optimization is necessary to achieve reproducible and informative pyrograms.

  • GC-MS Conditions: The GC-MS parameters for analyzing the pyrolysates are similar to conventional GC-MS methods for smaller alkanes. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

  • Data Interpretation: The resulting pyrogram is a fingerprint of the original C50 branched alkane. The identification of the pyrolysates can provide valuable information about the branching patterns and overall structure of the parent molecule.

Experimental Protocols

3.1. Protocol 1: High-Temperature GC-MS (HTGC-MS) of C50 Branched Alkanes

This protocol provides a starting point for the direct analysis of C50 branched alkanes. Optimization will be required based on the specific analytes and instrumentation.

3.1.1. Materials and Reagents

  • Solvent: High-purity n-hexane or other suitable non-polar solvent.

  • Standards: If available, standards of high molecular weight n-alkanes (e.g., C40, C60) for retention time calibration and method validation.

  • Sample Preparation: Samples should be dissolved in the chosen solvent to a concentration of approximately 10-100 µg/mL.

3.1.2. Instrumentation

  • Gas chromatograph equipped with a PTV inlet.

  • High-temperature capillary column (e.g., Agilent J&W DB-HT SIM DIS, 15 m x 0.1 mm x 0.1 µm).

  • Mass spectrometer with a high-temperature transfer line and ion source (Quadrupole, TOF, or Ion Trap).

  • Autosampler.

3.1.3. GC-MS Conditions

Parameter Condition
Inlet PTV, Splitless mode
Inlet Program 40°C (0.1 min) to 400°C at 200°C/min (hold for 5 min)
Carrier Gas Helium, Constant flow at 1.0 mL/min
Oven Program 50°C (1 min) to 400°C at 20°C/min (hold for 10 min)
Transfer Line Temp. 400°C
Ion Source Temp. 250°C (EI), 200°C (CI)
Ionization Mode EI (70 eV) and/or CI (Methane or Isobutane)
Mass Range m/z 50-1000
Acquisition Mode Full Scan

3.2. Protocol 2: Pyrolysis-GC-MS (Py-GC-MS) of C50 Branched Alkanes

This protocol is suitable for the analysis of C50 branched alkanes that are difficult to analyze directly or are part of a complex matrix.

3.2.1. Materials and Reagents

  • Sample: 10-100 µg of the solid or liquid sample containing the C50 branched alkanes.

3.2.2. Instrumentation

  • Pyrolyzer (furnace or filament type) coupled to a GC-MS system.

  • Standard capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

  • Gas chromatograph with a split/splitless inlet.

  • Mass spectrometer (Quadrupole, TOF, or Ion Trap).

3.2.3. Py-GC-MS Conditions

Parameter Condition
Pyrolyzer Temp. 600°C (optimization may be required)
Pyrolysis Time 10-30 seconds
Interface Temp. 300°C
Inlet Split mode (e.g., 50:1)
Inlet Temp. 300°C
Carrier Gas Helium, Constant flow at 1.2 mL/min
Oven Program 40°C (2 min) to 320°C at 10°C/min (hold for 10 min)
Transfer Line Temp. 300°C
Ion Source Temp. 230°C
Ionization Mode EI (70 eV)
Mass Range m/z 40-600
Acquisition Mode Full Scan

Data Presentation and Analysis

4.1. Quantitative Data Summary

Due to the complexity and potential for co-elution of isomers, accurate quantification can be challenging. The following table provides a template for summarizing quantitative data from method validation studies.

Method Analyte (Isomer Group) Retention Time (min) Linear Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Precision (%RSD) Accuracy (% Recovery)
HTGC-MSC50 Branched Alkane Group 125.41 - 1000.51.0< 1095 - 105
HTGC-MSC50 Branched Alkane Group 226.11 - 1000.61.2< 1093 - 107
Py-GC-MSCharacteristic Pyrolysate 115.2(Relative Quant.)--< 15-
Py-GC-MSCharacteristic Pyrolysate 218.7(Relative Quant.)--< 15-

4.2. Data Analysis

  • Peak Identification:

    • Mass Spectral Libraries: Compare acquired EI mass spectra against commercial (e.g., NIST, Wiley) or custom-built libraries.

    • Kovats Retention Index (RI): Calculate the RI for each peak using a homologous series of n-alkanes. Compare these values to literature or in-house databases for tentative identification of branched alkane isomers. The formula for temperature-programmed GC is: RI = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))] where n and N are the carbon numbers of the n-alkanes eluting before and after the unknown peak, and t_R is the retention time.

    • Tandem Mass Spectrometry (MS/MS): For definitive structural elucidation, perform MS/MS experiments. Isolate the molecular ion or a key fragment ion of a C50 branched alkane and induce fragmentation. The resulting product ion spectrum will provide detailed information about the branching points and alkyl chain lengths.

Visualizations

HTGC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis HTGC-MS Analysis cluster_data_analysis Data Analysis Sample C50 Branched Alkane Sample Dissolution Dissolve in Hexane Sample->Dissolution Injection PTV Injection Dissolution->Injection Separation HTGC Separation (High Temp. Column) Injection->Separation Ionization Ionization (EI/CI) Separation->Ionization Detection Mass Detection (TOF) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakID Peak Identification (MS Library, RI) DataAcquisition->PeakID StructureElucidation Structure Elucidation (MS/MS) PeakID->StructureElucidation Quantification Quantification PeakID->Quantification Report Report StructureElucidation->Report Final Report Quantification->Report

Caption: HTGC-MS Experimental Workflow for C50 Branched Alkanes.

Py_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_py_gc_ms_analysis Py-GC-MS Analysis cluster_data_analysis Data Analysis Sample C50 Branched Alkane Sample Pyrolysis Pyrolysis (600°C) Sample->Pyrolysis GC_Separation GC Separation of Pyrolysates Pyrolysis->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection DataAcquisition Data Acquisition (Pyrogram) MS_Detection->DataAcquisition PyrolysateID Pyrolysate Identification DataAcquisition->PyrolysateID StructureInference Inference of Original Structure PyrolysateID->StructureInference Report Report StructureInference->Report Final Report

Caption: Py-GC-MS Experimental Workflow for C50 Branched Alkanes.

Method_Development_Strategy Start Analyze C50 Branched Alkane DirectAnalysis Attempt Direct Analysis (HTGC-MS) Start->DirectAnalysis Pyrolysis Pyrolysis Required? DirectAnalysis->Pyrolysis Elution Issues? OptimizeHTGC Optimize HTGC Conditions (Inlet, Column, Temp. Program) Pyrolysis->OptimizeHTGC No OptimizePy Optimize Pyrolysis Conditions (Temperature, Time) Pyrolysis->OptimizePy Yes DataAnalysis Data Analysis (RI, MS/MS) OptimizeHTGC->DataAnalysis OptimizePy->DataAnalysis Success Successful Characterization DataAnalysis->Success

Caption: Logical Flow for GC-MS Method Development Strategy.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing) - Active sites in the inlet liner or column- Cold spots in the system- Inappropriate oven temperature program- Use a deactivated inlet liner- Ensure transfer line and ion source temperatures are adequate- Optimize the temperature ramp rate
No peaks detected - Analyte not eluting from the column- Sample degradation- Insufficient final oven temperature- Use a higher final oven temperature- Employ a PTV inlet with a gentle temperature program- Consider Py-GC-MS
Poor reproducibility - Inconsistent injection volume- Fluctuations in pyrolysis temperature- Sample heterogeneity- Use an autosampler for injections- Ensure stable pyrolyzer performance- Homogenize the sample before analysis
Inability to differentiate isomers - Insufficient chromatographic resolution- Similar mass spectra- Use a longer or higher-resolution GC column- Calculate and compare Kovats retention indices- Perform MS/MS for detailed structural analysis

Application Note: 1H and 13C NMR Spectral Assignment of 11,20-didecyltriacontane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For long-chain branched alkanes such as 11,20-didecyltriacontane, NMR provides crucial information regarding the carbon skeleton and the position of alkyl branches. This application note details the predicted 1H and 13C NMR spectral assignments for 11,20-didecyltriacontane and provides a comprehensive protocol for sample preparation and spectral acquisition. Due to the absence of specific experimental spectra for 11,20-didecyltriacontane in the public domain, the spectral data presented herein are predicted based on established principles for alkane NMR spectroscopy.

Predicted Spectral Data

The structure of 11,20-didecyltriacontane presents several distinct carbon and proton environments. The symmetry of the molecule simplifies the expected spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of long-chain alkanes is often characterized by significant signal overlap in the upfield region (typically 0.8-1.5 ppm).[1] The signals for 11,20-didecyltriacontane are predicted as follows:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (terminal methyl groups)~ 0.88Triplet12H
-CH₂- (long chain methylene groups)~ 1.25Broad Multiplet144H
-CH- (methine groups at branch points)~ 1.35Multiplet4H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum offers better signal dispersion for alkanes compared to the ¹H NMR spectrum.[2] The chemical shifts are sensitive to the local carbon environment. For long-chain alkanes, distinct signals can be observed for the terminal methyl carbon, the carbons adjacent to the terminus, and the internal methylene carbons.[2] The presence of branching further differentiates the signals.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C1, C30, C1', C10'' (terminal methyl carbons)~ 14.1
C2, C29, C2', C9'' (methylene carbons adjacent to methyl)~ 22.7
C3, C28, C3', C8''~ 31.9
Internal -CH₂- carbons of the main chain and branches~ 29.7
C10, C21, C1'', C1''' (methine carbons)~ 38.5
C11, C20~ 34.2

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

I. Sample Preparation

Proper sample preparation is critical to obtaining a high-quality NMR spectrum.[3][4]

  • Sample Weighing: Accurately weigh 10-20 mg of 11,20-didecyltriacontane for ¹H NMR and 50-100 mg for ¹³C NMR.[3][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Use approximately 0.6-0.7 mL of the solvent.[4][6]

  • Dissolution: Add the solvent to the vial containing the sample and gently agitate until the sample is fully dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3][5]

  • Capping and Labeling: Cap the NMR tube and label it clearly.[7]

II. NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
Pulse ProgramStandard 1D proton
Spectral Width-2 to 12 ppm
Acquisition Time2-4 seconds[8]
Relaxation Delay1-2 seconds
Number of Scans8-16[8]
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz or higher
Pulse ProgramProton-decoupled 1D carbon
Spectral Width0 to 60 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 or higher (due to low natural abundance of ¹³C)[5]
Temperature298 K

III. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow Diagram

NMR_Workflow A Sample Preparation B Weighing of 11,20-didecyltriacontane A->B C Dissolution in Deuterated Solvent B->C D Filtration into NMR Tube C->D E NMR Data Acquisition D->E F Instrument Setup & Parameter Optimization E->F G ¹H and ¹³C Spectral Acquisition F->G H Data Processing G->H I Fourier Transformation & Phasing H->I J Baseline Correction & Referencing I->J K Spectral Analysis J->K L Chemical Shift Assignment & Integration (¹H) K->L M Structural Elucidation L->M

Caption: NMR Experimental and Analytical Workflow.

References

Application of Symmetrically Branched Alkanes in Lubrication Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The branched structure of these alkanes disrupts the close packing that occurs with linear alkanes (n-paraffins), leading to a lower pour point and excellent low-temperature fluidity. Furthermore, the high molecular weight and stable carbon-carbon single bonds contribute to a high viscosity index (VI), indicating less change in viscosity with temperature, and superior thermal and oxidative stability. These properties make them ideal candidates for advanced lubricant formulations in demanding applications, including automotive engines, industrial machinery, and potentially in specialized areas like biomedical lubrication where stable and non-reactive lubricants are required.

Key Performance Characteristics

Highly branched alkanes are valued for several key properties that make them excellent lubricant base stocks:

  • High Viscosity Index (VI): A high VI signifies that the lubricant maintains its viscosity over a wide range of operating temperatures, ensuring a stable lubricating film at both high and low temperatures. Symmetrically branched alkanes typically exhibit high VIs, often exceeding those of conventional mineral oils.

  • Low Pour Point: The branched structure inhibits crystallization at low temperatures, resulting in very low pour points. This is crucial for applications where the lubricant must remain fluid in cold environments to ensure proper circulation and lubrication during startup.

  • Good Thermal and Oxidative Stability: The saturated paraffinic structure of these molecules provides inherent resistance to thermal breakdown and oxidation, leading to longer lubricant life and reduced formation of sludge and deposits.

  • Low Volatility: Their high molecular weight results in low volatility, which is important for reducing oil consumption and emissions in high-temperature applications.

  • Excellent Tribological Properties: The molecular structure of highly branched alkanes can lead to the formation of a robust lubricating film under pressure, reducing friction and wear between moving surfaces.

Quantitative Data Summary

The following table summarizes typical performance data for highly branched synthetic hydrocarbon lubricants, which are structurally analogous to Triacontane, 11,20-didecyl-. This data is compiled from various studies on synthetic paraffinic and isoparaffinic base oils.

PropertyTest MethodTypical Value for Highly Branched Alkanes
Kinematic Viscosity @ 100°C ASTM D4454.0 - 8.0 cSt
Kinematic Viscosity @ 40°C ASTM D44520 - 50 cSt
Viscosity Index ASTM D2270140 - 180
Pour Point ASTM D97-30 to -60 °C
Coefficient of Friction Four-Ball or HFRR0.05 - 0.12
Wear Scar Diameter (WSD) ASTM D41720.35 - 0.50 mm

Experimental Protocols

Detailed methodologies for key experiments are provided below. These standard tests are essential for evaluating the performance of new or existing lubricant formulations containing symmetrically branched alkanes.

Viscosity Index Determination (ASTM D2270)

Objective: To determine the viscosity index (VI) of the lubricant, which indicates the effect of temperature on its viscosity.

Apparatus:

  • Calibrated glass capillary viscometers (e.g., Ubbelohde type)

  • Constant temperature baths, capable of maintaining temperatures of 40°C ± 0.02°C and 100°C ± 0.02°C

  • Timer, accurate to 0.1 seconds

Procedure:

  • Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using the calibrated viscometers in the constant temperature baths.

  • The time taken for the lubricant to flow between two marked points on the viscometer is measured.

  • The kinematic viscosity (ν) is calculated using the equation: ν = C × t, where C is the calibration constant of the viscometer and t is the flow time in seconds.

  • Once the kinematic viscosities at both temperatures are determined, the Viscosity Index is calculated using the formulas provided in the ASTM D2270 standard.[1][2][3]

Pour Point Determination (ASTM D97)

Objective: To determine the lowest temperature at which the lubricant will continue to flow.

Apparatus:

  • Pour point test jar

  • Jacket, disc, and gasket

  • Cooling bath(s) capable of reaching temperatures as low as -60°C

  • ASTM 5C thermometer

Procedure:

  • The sample is heated to a specified temperature to dissolve any wax crystals.

  • The sample is then cooled at a specified rate in the cooling bath.

  • The test jar is removed from the bath at 3°C intervals and tilted to observe for any movement of the oil's surface.

  • The pour point is the lowest temperature at which movement is observed, plus 3°C.

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

Objective: To evaluate the anti-wear properties of the lubricant under sliding contact.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (12.7 mm diameter)

  • Microscope for measuring wear scars

Procedure:

  • Three steel balls are clamped together in a cup and covered with the test lubricant.

  • A fourth steel ball is pressed into the cavity of the three clamped balls with a specified load (e.g., 40 kgf).

  • The top ball is rotated at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope. A smaller wear scar diameter indicates better anti-wear properties.

Lubricity Evaluation (High-Frequency Reciprocating Rig - HFRR)

Objective: To assess the lubricity of the fluid under boundary lubrication conditions by measuring friction and wear.

Apparatus:

  • High-Frequency Reciprocating Rig (HFRR)

  • Steel ball and disc specimens

  • Force and temperature sensors

Procedure:

  • A small volume of the lubricant is placed in a test reservoir.

  • A steel ball is loaded against a stationary steel disc, both submerged in the lubricant.

  • The ball is oscillated against the disc at a high frequency (e.g., 50 Hz) with a short stroke (e.g., 1 mm) under a specified load (e.g., 200 g) and temperature (e.g., 60°C) for a set duration (e.g., 75 minutes).

  • The coefficient of friction is continuously monitored throughout the test.

  • After the test, the wear scar on the ball is measured. A lower coefficient of friction and a smaller wear scar indicate better lubricity.

Synthesis of Symmetrically Branched Alkanes

The synthesis of high molecular weight, symmetrically branched alkanes like Triacontane, 11,20-didecyl- typically involves multi-step organic synthesis routes. A general approach can be the coupling of two long-chain alkyl halides with a central difunctionalized shorter-chain alkane.

Example Synthetic Pathway (Conceptual):

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 1-Bromododecane 1-Bromododecane Grignard\nFormation Grignard Formation 1-Bromododecane->Grignard\nFormation Mg, THF 1,10-Dibromodecane 1,10-Dibromodecane Coupling\nReaction Coupling Reaction 1,10-Dibromodecane->Coupling\nReaction Grignard\nFormation->Coupling\nReaction Dodecylmagnesium bromide Purification Purification Coupling\nReaction->Purification Triacontane,\n11,20-didecyl- Triacontane, 11,20-didecyl- Purification->Triacontane,\n11,20-didecyl-

Caption: Conceptual synthetic workflow for Triacontane, 11,20-didecyl-.

Experimental Workflow for Lubricant Evaluation

The logical flow for evaluating a new symmetrically branched alkane as a lubricant base oil is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_physical Physical Property Testing cluster_tribological Tribological Performance Testing Synthesis of\nBranched Alkane Synthesis of Branched Alkane Spectroscopic\nAnalysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Synthesis of\nBranched Alkane->Spectroscopic\nAnalysis (NMR, MS) Viscosity\n(ASTM D445) Viscosity (ASTM D445) Spectroscopic\nAnalysis (NMR, MS)->Viscosity\n(ASTM D445) Pour Point\n(ASTM D97) Pour Point (ASTM D97) Spectroscopic\nAnalysis (NMR, MS)->Pour Point\n(ASTM D97) Friction & Wear\n(Four-Ball, HFRR) Friction & Wear (Four-Ball, HFRR) Spectroscopic\nAnalysis (NMR, MS)->Friction & Wear\n(Four-Ball, HFRR) Viscosity Index\n(ASTM D2270) Viscosity Index (ASTM D2270) Viscosity\n(ASTM D445)->Viscosity Index\n(ASTM D2270) Data Analysis Data Analysis Friction & Wear\n(Four-Ball, HFRR)->Data Analysis

Caption: Workflow for the evaluation of a novel lubricant base oil.

References

Application Notes and Protocols: Triacontane, 11,20-didecyl- as a Model Compound for Polymer Branching

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing triacontane, 11,20-didecyl-, a precisely branched C50 alkane, as a model compound to study the effects of long-chain branching on polymer properties. Due to its well-defined chemical structure, this molecule serves as an ideal calibrant and comparative standard in various analytical techniques typically employed for characterizing complex branched polymers like low-density polyethylene (LDPE).

Introduction

Long-chain branching is a critical architectural feature in many synthetic polymers, profoundly influencing their rheological, mechanical, and solution properties. However, the random nature of branching in industrially produced polymers makes it challenging to establish precise structure-property relationships. Model compounds with a defined number and length of branches, such as triacontane, 11,20-didecyl-, offer a solution to this problem. By studying the behavior of this molecule, researchers can deconvolve the complex effects of branching from other variables like polydispersity.

Physicochemical Properties

A summary of the key physicochemical properties of triacontane, 11,20-didecyl- is presented in Table 1. These values are essential for interpreting experimental data and for theoretical modeling.

PropertyValueReference
Molecular Formula C₅₀H₁₀₂[1][2]
Molecular Weight 703.34 g/mol [1][2]
IUPAC Name 11,20-didecyltriacontane[2]
CAS Registry Number 55256-09-2[1]
Computed XLogP3-AA 26.7[2]
Computed Complexity 474[2]
Heavy Atom Count 50[2]
Rotatable Bond Count 45[2]

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for characterizing triacontane, 11,20-didecyl- and correlating its structural properties with experimental outcomes.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Correlation synthesis Synthesis of 11,20-didecyltriacontane purification Purification (e.g., Chromatography) synthesis->purification sec_mals SEC-MALS Analysis purification->sec_mals Characterize hydrodynamic volume and molar mass rheology Rheological Analysis purification->rheology Measure viscoelastic properties nmr NMR Spectroscopy purification->nmr Confirm structure and purity data_processing Data Processing & Interpretation sec_mals->data_processing rheology->data_processing nmr->data_processing correlation Structure-Property Correlation data_processing->correlation

Caption: A conceptual workflow for the synthesis, characterization, and analysis of triacontane, 11,20-didecyl-.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for triacontane, 11,20-didecyl- can be adapted from established methods for creating long-chain branched alkanes. One such approach involves a Grignard coupling reaction.

Protocol:

  • Synthesis of 11-bromoundecane: Commercially available 11-bromoundecanoic acid is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The resulting alcohol is then converted to 11-bromoundecane using a brominating agent such as phosphorus tribromide (PBr₃).

  • Synthesis of 1,10-dibromodecane: This can be synthesized from 1,10-decanediol using a similar bromination procedure as in step 1.

  • Grignard Reagent Formation: The Grignard reagent, undecylmagnesium bromide, is prepared by reacting 1-bromoundecane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Coupling Reaction: 1,10-dibromodecane is reacted with two equivalents of the undecylmagnesium bromide Grignard reagent. This will form the basic C32 backbone with two decyl branches.

  • Chain Extension (if necessary): Further chain extension to achieve the C50 structure can be performed using similar coupling reactions.

  • Purification: The final product is purified using column chromatography on silica gel, eluting with a non-polar solvent such as hexane. The purity of the fractions is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique to determine the absolute molar mass and radius of gyration (Rg) of macromolecules in solution, independent of their elution volume.

Protocol:

  • Sample Preparation: Prepare a dilute solution of triacontane, 11,20-didecyl- in a suitable solvent (e.g., tetrahydrofuran or trichlorobenzene) at a concentration of approximately 1-2 mg/mL. The solution should be filtered through a 0.2 µm PTFE filter before injection.

  • Instrumentation:

    • SEC system equipped with a degasser, pump, and autosampler.

    • A set of SEC columns suitable for the analysis of high molecular weight, non-polar molecules.

    • Multi-angle light scattering (MALS) detector.

    • Differential refractive index (dRI) detector.

  • SEC-MALS Analysis:

    • Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the prepared sample solution.

    • Collect and analyze the data from the MALS and dRI detectors using appropriate software.

  • Data Analysis:

    • Determine the absolute molar mass at each elution slice.

    • Calculate the radius of gyration (Rg).

    • Compare the elution volume and Rg of triacontane, 11,20-didecyl- with that of a linear alkane of similar molecular weight (e.g., n-pentacontane) to quantify the effect of branching on hydrodynamic volume.

Rheological Characterization

Rheological measurements provide insights into the viscoelastic properties of the material in its molten state.

Protocol:

  • Sample Preparation: Ensure the sample is dry and free of solvent. For melt rheology, the sample can be used as is. For solution rheology, prepare solutions of varying concentrations in a high-boiling point solvent.

  • Instrumentation: A rotational rheometer equipped with a parallel-plate or cone-and-plate geometry and a temperature-controlled chamber.

  • Melt Rheology:

    • Heat the sample to a temperature above its melting point.

    • Perform a dynamic frequency sweep at a small strain amplitude to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.

  • Solution Rheology:

    • Measure the viscosity of the solutions at different concentrations and shear rates.

    • Determine the intrinsic viscosity by extrapolating the specific viscosity to zero concentration.

Expected Results and Interpretation

The well-defined structure of triacontane, 11,20-didecyl- allows for a clear interpretation of experimental results in the context of polymer branching.

Logical Relationship Diagram

G cluster_structure Molecular Structure cluster_properties Observable Properties branched Branched Structure (11,20-didecyltriacontane) sec SEC Elution Volume branched->sec Smaller Hydrodynamic Volume -> Later Elution rg Radius of Gyration (Rg) branched->rg More Compact Structure -> Smaller Rg viscosity Melt/Solution Viscosity branched->viscosity Increased Entanglements -> Higher Viscosity (Melt) linear Linear Analogue (n-Pentacontane) linear->sec Larger Hydrodynamic Volume -> Earlier Elution linear->rg Extended Conformation -> Larger Rg linear->viscosity Fewer Entanglements -> Lower Viscosity (Melt)

Caption: The relationship between molecular structure and expected experimental outcomes for a branched vs. linear alkane.

By comparing the experimental data for triacontane, 11,20-didecyl- with its linear counterpart, researchers can quantify the impact of two long-chain branches on key polymer properties. This data is invaluable for validating theoretical models of polymer dynamics and for developing a more fundamental understanding of structure-property relationships in branched polymers.

References

High-temperature GC analysis of Triacontane, 11,20-didecyl-

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Temperature Gas Chromatographic Analysis of 11,20-didecyltriacontane

Introduction

11,20-didecyltriacontane is a high molecular weight, branched-chain alkane (C₅₀H₁₀₂). Due to its high boiling point and low volatility, its analysis presents a challenge for standard gas chromatography (GC) methods. High-temperature gas chromatography (HTGC) is the method of choice for the analysis of such large, non-polar compounds. This technique utilizes specialized columns and instrumentation capable of operating at temperatures exceeding 400°C, allowing for the successful elution and separation of high-boiling analytes.[1][2]

This application note details a protocol for the analysis of 11,20-didecyltriacontane using a high-temperature capillary gas chromatograph equipped with a flame ionization detector (FID). The methodology is designed for researchers, scientists, and professionals in drug development and related fields who require accurate characterization of high molecular weight hydrocarbons.

Experimental Protocol

A detailed methodology for the high-temperature GC analysis of 11,20-didecyltriacontane is provided below.

Materials and Reagents
  • Analyte: 11,20-didecyltriacontane standard

  • Solvent: Carbon disulfide (CS₂) or another suitable high-boiling, GC-compatible solvent

  • GC Vials: 2 mL amber glass vials with high-temperature septa

  • Pipettes and Syringes: Calibrated for accurate volume measurements

Instrumentation
  • Gas Chromatograph: A GC system capable of high-temperature operation, equipped with a temperature-programmable inlet and a flame ionization detector (FID) rated for high-temperature work.

  • GC Column: A high-temperature, non-polar capillary column is crucial for this analysis.[3][4][5] A column such as a 30 m x 0.25 mm I.D., 0.1 µm film thickness, fused silica capillary column coated with a dimethylpolysiloxane stationary phase (or a similar high-temperature stable phase) is recommended.

  • Data System: Chromatography data acquisition and processing software.

Sample Preparation
  • Prepare a stock solution of 11,20-didecyltriacontane at a concentration of 1 mg/mL in carbon disulfide.

  • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Transfer the standards and any samples into 2 mL GC vials and cap securely.

GC Method Parameters

The following table outlines the recommended starting parameters for the HTGC analysis. Optimization may be necessary based on the specific instrument and column used.

ParameterSetting
Inlet Temperature Programmable Inlet (PTV) or similar
Inlet Temperature50°C (hold for 0.1 min), then ramp at 200°C/min to 450°C (hold for 10 min)
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on concentration)
Column High-temperature non-polar capillary column
Carrier GasHelium or Hydrogen
Flow Rate1.5 mL/min (constant flow)
Oven Program
Initial Temperature150°C (hold for 1 min)
Ramp Rate 115°C/min to 440°C
Final HoldHold at 440°C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature450°C
Hydrogen Flow40 mL/min
Air Flow450 mL/min
Makeup Gas (N₂)25 mL/min

Data Presentation

The following table summarizes the expected quantitative data for the analysis of 11,20-didecyltriacontane under the specified conditions.

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (R²)
11,20-didecyltriacontane~ 20.5~ 0.5~ 1.5> 0.999

Note: These are estimated values based on the analysis of similar high molecular weight alkanes. Actual values may vary depending on the specific instrument, column, and analytical conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the high-temperature GC analysis of 11,20-didecyltriacontane.

HTGC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh 11,20-didecyl- triacontane Standard prep2 Dissolve in High-Boiling Solvent (e.g., CS₂) prep1->prep2 prep3 Prepare Calibration Standards prep2->prep3 prep4 Transfer to GC Vials prep3->prep4 analysis1 Inject Sample into High-Temperature GC prep4->analysis1 analysis2 Separation on Non-Polar Capillary Column analysis1->analysis2 analysis3 Detection by FID analysis2->analysis3 data1 Acquire Chromatogram analysis3->data1 data2 Integrate Peak Area data1->data2 data3 Generate Calibration Curve data2->data3 data4 Quantify Analyte Concentration data3->data4 report Application Note & Report data4->report Final Report

High-Temperature GC Analysis Workflow

Conclusion

The described high-temperature gas chromatography method provides a robust and reliable approach for the quantitative analysis of 11,20-didecyltriacontane. The use of a thermally stable, non-polar capillary column in conjunction with a high-temperature inlet and detector is essential for achieving good chromatographic performance for this high molecular weight branched alkane. This application note serves as a comprehensive guide for researchers and scientists working with similar challenging high-boiling compounds.

References

Application Note: Analysis of Triacontane, 11,20-didecyl- using Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triacontane, 11,20-didecyl- (C50H102) is a high molecular weight, branched-chain saturated hydrocarbon.[1][2][3] Due to its nonpolar nature and low volatility, its analysis by mass spectrometry requires a suitable ionization technique. Atmospheric Pressure Chemical Ionization (APCI) is an effective method for the ionization of nonpolar to moderately polar, thermally stable compounds with molecular weights typically less than 1500 Da.[4][5][6] This application note details a protocol for the analysis of Triacontane, 11,20-didecyl- using APCI coupled with mass spectrometry (APCI-MS), providing expected ion formations and fragmentation patterns.

Principle of APCI for Nonpolar Compounds

APCI is a gas-phase ionization technique, making it well-suited for compounds that are not easily ionized in the liquid phase, such as long-chain alkanes.[7] The process involves the nebulization of the sample solution into a heated chamber (typically 350-550 °C) where the solvent and analyte are vaporized.[4][6] A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through chemical reactions, primarily proton transfer or charge exchange.[7] For saturated hydrocarbons, positive ion mode APCI can lead to the formation of ions such as [M-H]⁺ (carbenium ions) and further fragmentation products.[7][8] Recent studies on n-alkanes have also identified the formation of [M-3H+H₂O]⁺ ions, which tend to exhibit less fragmentation.[3][8][9]

Experimental Protocol

1. Sample Preparation

Proper sample preparation is critical for successful APCI-MS analysis of nonpolar compounds.

  • Solvent Selection: Due to the nonpolar nature of Triacontane, 11,20-didecyl-, solvents such as toluene, hexane, or a mixture of acetonitrile and a less polar solvent are recommended. Ensure the final solvent is miscible with the mobile phase if using Liquid Chromatography (LC) introduction.

  • Sample Concentration: Prepare a stock solution of Triacontane, 11,20-didecyl- in the chosen solvent. A final concentration in the range of 1-10 µM is typically sufficient for analysis. High concentrations can lead to source contamination and signal suppression.

  • Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the system.

  • Purity: Ensure the sample is free from non-volatile salts (e.g., NaCl, phosphates), as these can contaminate the ion source and suppress the analyte signal.[8]

2. Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument used.

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an APCI source.

  • Ionization Mode: Positive ion mode is generally preferred for the analysis of alkanes.

  • APCI Source Parameters:

    • Vaporizer Temperature: 400 - 500 °C

    • Corona Discharge Current: 2 - 5 µA[4][6]

    • Nebulizing Gas (N₂): Flow rate as per instrument recommendation to achieve a stable spray.

    • Drying Gas (N₂) Temperature: 300 - 350 °C

    • Capillary Voltage: 3 - 4 kV

  • Mass Analyzer Parameters:

    • Mass Range: m/z 100 - 1000

    • Scan Speed: Dependent on the desired resolution and, if applicable, chromatographic peak width.

Data Presentation: Expected Ions and Fragmentation

Given the molecular weight of Triacontane, 11,20-didecyl- is 703.3 g/mol [1][2], the following ions may be observed in the positive ion APCI mass spectrum. Branched alkanes are known to fragment preferentially at the branching points, leading to the formation of more stable carbocations.[10][11] The molecular ion (M⁺) is often of low abundance or absent for highly branched alkanes.[11]

m/z (Theoretical) Ion Formula Proposed Identity Relative Abundance (Expected)
702.8[C₅₀H₁₀₂]⁺Molecular Ion (M⁺)Very Low to Absent
701.8[C₅₀H₁₀₁]⁺[M-H]⁺Low
561.6[C₄₀H₈₁]⁺Loss of a decyl radicalModerate
421.4[C₃₀H₆₁]⁺Loss of two decyl radicalsModerate to High
281.3[C₂₀H₄₁]⁺Decyl fragment ionModerate
141.2[C₁₀H₂₁]⁺Decyl fragment ionModerate

Note: The relative abundances are hypothetical and will vary depending on the instrument and source conditions. The table illustrates the expected fragmentation pattern based on the structure of Triacontane, 11,20-didecyl-.

Visualization of Experimental Workflow

APCI_Workflow cluster_prep Sample Preparation cluster_analysis APCI-MS Analysis cluster_data Data Processing a Dissolve in Organic Solvent b Dilute to 1-10 µM a->b c Filter Sample (0.22 µm) b->c d Inject into LC-MS System c->d e Nebulization & Vaporization (400-500 °C) d->e f Corona Discharge Ionization e->f g Mass Analysis (m/z 100-1000) f->g h Mass Spectrum Acquisition g->h i Data Interpretation (Fragmentation Analysis) h->i

Caption: Experimental workflow for the APCI-MS analysis of Triacontane, 11,20-didecyl-.

Discussion

The APCI-MS analysis of Triacontane, 11,20-didecyl- is expected to yield a complex mass spectrum characterized by significant fragmentation. The primary cleavage is anticipated to occur at the C-C bonds adjacent to the methine carbons at positions 11 and 20, due to the increased stability of the resulting secondary carbocations. This would lead to the loss of the decyl side chains. Further fragmentation along the main triacontane backbone can also occur, resulting in a series of hydrocarbon fragments separated by 14 Da (CH₂). The low abundance of the molecular ion or the [M-H]⁺ ion is a common feature in the mass spectra of large, branched alkanes.[11] Optimization of the vaporizer temperature and corona current will be crucial to control the extent of fragmentation and potentially enhance the abundance of higher mass ions. For less fragmentation, exploring the formation of adduct ions, such as the [M-3H+H₂O]⁺, by carefully controlling the moisture content in the ion source could be a valuable strategy.[3][8]

APCI-MS is a viable technique for the characterization of high molecular weight branched alkanes like Triacontane, 11,20-didecyl-. This application note provides a foundational protocol and expected results to guide researchers in the analysis of such nonpolar compounds. Careful sample preparation and optimization of APCI source parameters are essential for obtaining high-quality and interpretable mass spectra.

References

Application Notes and Protocols for Triacontane, 11,20-didecyl- in Material Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontane, 11,20-didecyl-, a high molecular weight branched alkane with the chemical formula C₅₀H₁₀₂, represents a class of saturated hydrocarbons with potential, yet largely unexplored, applications in material science.[1][2] Its highly branched structure and large size impart unique physical properties that may be advantageous in various fields. This document provides a summary of its known characteristics and outlines generalized protocols for its synthesis and characterization, drawing from methodologies applied to similar long-chain branched alkanes. While specific research applications for Triacontane, 11,20-didecyl- are not extensively documented in current scientific literature, its properties suggest potential uses in areas such as specialized lubricants, thin films, and as a component in novel polymer formulations.

Physicochemical Properties

A summary of the key physical and chemical properties of Triacontane, 11,20-didecyl- is presented below. This data is crucial for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₅₀H₁₀₂[1][2]
Molecular Weight 703.3 g/mol [1]
IUPAC Name 11,20-didecyltriacontane[1]
CAS Number 55256-09-2[2]
Physical State Expected to be a waxy solid at room temperature.[3][4]General property of high MW alkanes
Solubility Insoluble in water; Soluble in non-polar organic solvents.[3][5]General property of alkanes
Boiling Point High, increases with molecular size. Branched alkanes typically have lower boiling points than their linear isomers.[5][6][7]General property of branched alkanes
Density Less dense than water.[5]General property of alkanes

Potential Applications in Material Science

Based on the characteristics of high molecular weight branched alkanes, the following are potential areas of research for Triacontane, 11,20-didecyl-:

  • Lubricants and Viscosity Modifiers: The highly branched structure can lower the freezing point and influence the viscosity of lubricating oils, making it a potential candidate for specialized lubrication applications.

  • Thin Films and Coatings: Long-chain alkanes are known to form ordered monolayers on various substrates.[8] The specific branching of Triacontane, 11,20-didecyl- could be explored for creating thin films with tailored surface properties.

  • Polymer Additives: As a plasticizer or processing aid, it could be incorporated into polymer matrices to modify their mechanical properties, such as flexibility and impact resistance.

  • Phase Change Materials: Large alkanes can store and release significant amounts of thermal energy during melting and freezing, suggesting potential use in thermal energy storage applications.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of high molecular weight branched alkanes like Triacontane, 11,20-didecyl-.

Protocol 1: Generalized Synthesis of a High Molecular Weight Branched Alkane

This protocol is a conceptual outline based on common organic synthesis techniques for creating large, branched hydrocarbon structures.

Objective: To synthesize a C₅₀ branched alkane via a convergent coupling strategy.

Materials:

  • Appropriately functionalized alkyl halides (e.g., bromides or iodides) that can be coupled to form the target C₅₀ backbone.

  • An organometallic coupling reagent (e.g., Grignard reagent, organolithium reagent).

  • Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran).

  • Catalyst (if required for the chosen coupling reaction).

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, magnesium sulfate, silica gel for chromatography).

Methodology:

  • Preparation of Precursors: Synthesize two different alkyl halide precursors that, when coupled, will form the desired C₅₀ branched structure.

  • Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), react one of the alkyl halides with magnesium turnings in anhydrous ether to form the Grignard reagent.

  • Coupling Reaction: Slowly add the second alkyl halide precursor to the solution of the Grignard reagent at a controlled temperature (e.g., 0 °C to room temperature). The reaction may require a catalyst depending on the specific substrates.

  • Reaction Quenching and Workup: After the reaction is complete (monitored by techniques like TLC or GC-MS), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Drying: Transfer the mixture to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable non-polar eluent (e.g., hexane).

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification P1 Alkyl Halide 1 GR Grignard Reagent Formation P1->GR P2 Alkyl Halide 2 CR Coupling Reaction P2->CR GR->CR WQ Workup & Extraction CR->WQ PU Column Chromatography WQ->PU Product Pure Branched Alkane PU->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_separation Purity & Thermal Analysis Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, GC-MS) Sample->MS GC Gas Chromatography (GC) Sample->GC DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data Structural & Purity Confirmation NMR->Data MS->Data GC->Data DSC->Data

References

Troubleshooting & Optimization

Troubleshooting peak tailing for Triacontane, 11,20-didecyl- in GC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help you troubleshoot common issues encountered during the Gas Chromatography (GC) analysis of Triacontane, 11,20-didecyl-, a high molecular weight, non-polar hydrocarbon.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Triacontane, 11,20-didecyl- relevant to GC analysis?

A1: Triacontane, 11,20-didecyl- is a large, non-polar saturated hydrocarbon. Its high molecular weight and boiling point are critical factors in designing a successful GC method. Understanding these properties is the first step in troubleshooting issues like peak tailing.

PropertyValueReference
Chemical Formula C₅₀H₁₀₂[1]
Molecular Weight 703.34 g/mol [1][2][3]
Nature Non-polar hydrocarbon[4][5]
Boiling Point High (exact value not readily available, but expected to be significantly higher than Triacontane's 258-259 °C at 3 mmHg)[6]

Q2: Why is peak tailing a common problem when analyzing high molecular weight compounds like Triacontane, 11,20-didecyl-?

A2: Peak tailing for high molecular weight compounds in GC can stem from several factors. These large molecules move more slowly through the column, increasing the opportunity for unwanted interactions with active sites within the system.[2][7] Additionally, their low volatility can lead to incomplete or slow vaporization in the injector, contributing to a tailed peak shape.

Q3: What is the ideal GC column for analyzing Triacontane, 11,20-didecyl-?

A3: A non-polar column is the best choice for analyzing non-polar compounds like Triacontane, 11,20-didecyl-.[4] Look for columns with a 100% dimethylpolysiloxane or a 5% phenyl-methyl-polysiloxane stationary phase. For high molecular weight compounds, a thinner film thickness is generally recommended to reduce retention time and minimize column bleed at high temperatures.[8][9]

Troubleshooting Guide: Peak Tailing for Triacontane, 11,20-didecyl-

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Question: My chromatogram for Triacontane, 11,20-didecyl- shows significant peak tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing can be caused by a variety of factors, which can be broadly categorized into issues related to the GC system (column, injector, flow path) and the analytical method. The following troubleshooting workflow can help you identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 All Peaks Tailing cluster_2 Analyte Peak Tailing cluster_3 Peak Fronting (Overload) cluster_4 Tailing Only start Observe Peak Tailing q1 Are all peaks tailing or just the analyte? start->q1 a1 Indicates a system-wide issue. q1->a1 All Peaks a2 Suggests an issue specific to the analyte or method. q1->a2 Analyte Only s1 Check for leaks in the gas lines and connections. a1->s1 s2 Inspect and clean/replace the injector liner. s1->s2 s3 Ensure proper column installation (correct ferrule, insertion depth). s2->s3 s4 Trim the first 10-20 cm of the column from the inlet side. s3->s4 end Peak Shape Improved s4->end q2 Is the peak also broad (fronting)? a2->q2 s5 Dilute the sample. q2->s5 Yes q3 Is the injector temperature high enough? q2->q3 No s6 Decrease the injection volume. s5->s6 s7 Increase the split ratio. s6->s7 s7->end s8 Increase injector temperature to ensure complete vaporization. q3->s8 No q4 Is the column temperature program optimized? q3->q4 Yes s8->end s9 Increase the final oven temperature or use a slower ramp rate. q4->s9 No q5 Is the column appropriate for the analysis? q4->q5 Yes s9->end s10 Use a non-polar, thin-film column. Consider a more inert column. q5->s10 No q5->end Yes s10->end

Caption: Troubleshooting workflow for GC peak tailing.

Detailed Experimental Protocols

If you continue to experience issues after following the troubleshooting guide, consider the following detailed experimental parameters as a baseline for your method development.

Recommended GC Parameters for Triacontane, 11,20-didecyl-

ParameterRecommended SettingRationale
GC System Gas Chromatograph with Flame Ionization Detector (FID)FID is a robust and sensitive detector for hydrocarbons.[10]
Column Non-polar, e.g., 100% Dimethylpolysiloxane or 5% Phenyl-methyl-polysiloxane"Like dissolves like" principle ensures good interaction with the non-polar analyte.[4]
30 m length, 0.25 mm I.D., 0.10 - 0.25 µm film thicknessA standard length and I.D. provide good efficiency. A thin film is crucial for the timely elution of high molecular weight compounds.[8][9]
Injector Split/Splitless InletAllows for flexibility in sample concentration.
Injector Temperature 300 - 350 °CA high temperature is necessary to ensure the complete and rapid vaporization of the high-boiling point analyte.[7]
Injection Volume 1 µLA smaller injection volume helps prevent column overload.
Split Ratio 50:1 (can be adjusted based on sample concentration)A higher split ratio can help prevent peak fronting due to column overload.[11]
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow mode)
Oven Temperature Program Initial: 100 °C (hold for 1 min)
Ramp: 15 °C/min to 350 °CA temperature ramp is necessary to elute the high-boiling point analyte in a reasonable time with good peak shape.
Final Hold: 350 °C (hold for 10 min)Ensures that the analyte is fully eluted from the column.
Detector Flame Ionization Detector (FID)
Detector Temperature 350 °CShould be higher than the final oven temperature to prevent condensation.
Makeup Gas (N₂) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Column Conditioning Protocol:

Before initial use, and after prolonged storage, it is essential to condition the GC column to remove any contaminants and ensure a stable baseline.

  • Install the column in the injector, but leave the detector end disconnected.

  • Set the carrier gas flow to the analytical rate (e.g., 1-2 mL/min).

  • Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.

  • Program the oven to heat from room temperature to the maximum isothermal temperature of the column (or 20 °C above your final method temperature, whichever is lower) at a rate of 5-10 °C/min.

  • Hold at the maximum temperature for 1-2 hours.

  • Cool the oven, connect the column to the detector, and perform a blank run to check for a stable baseline.

By systematically working through the troubleshooting guide and ensuring your experimental parameters are appropriate for this challenging analyte, you can significantly improve the peak shape and the overall quality of your chromatographic data.

References

Technical Support Center: Optimizing GC Inlet Temperature for Large Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help you optimize your Gas Chromatography (GC) inlet temperature for the analysis of large, high-molecular-weight branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why are my high-molecular-weight branched alkane peaks smaller than expected or missing entirely?

This issue, known as inlet discrimination, is common when analyzing compounds with a wide range of boiling points. It occurs when higher-boiling (less volatile) compounds are not efficiently vaporized and transferred from the inlet to the GC column. A disproportionate amount of the less-volatile components may be swept out of the split vent instead of entering the column.[1]

Troubleshooting Steps:

  • Increase Inlet Temperature: The most direct solution is to increase the inlet temperature. Higher temperatures provide more energy to vaporize the large branched alkanes efficiently.[2][3] Experiment by increasing the temperature in increments (e.g., 25°C) from a starting point of 250°C and observe the response of your latest-eluting peaks.[3]

  • Check Injection Technique: For manual injections, the "hot needle" technique can improve reproducibility by allowing the needle to heat up to the inlet temperature for 3-5 seconds before depressing the plunger.[4] Fast auto-injection is generally preferred to minimize discrimination.[4]

  • Use an Appropriate Liner: A liner containing glass wool can aid in the volatilization of high-molecular-weight compounds and reduce discrimination by providing a larger surface area for heat transfer.[1][5]

  • Consider a Different Inlet Type: If the problem persists, a standard split/splitless inlet may not be suitable. A Programmed Temperature Vaporization (PTV) inlet, which starts at a lower temperature and ramps up, can offer better transfer of analytes.[6] For the highest accuracy and minimal discrimination, a cool on-column (COC) inlet is the best choice as it deposits the sample directly onto the column without a heated vaporization step.[2][4]

Q2: I'm observing significant peak tailing for my large branched alkanes. What is the cause and how can I fix it?

Peak tailing for high-boiling point compounds is often a sign of slow or incomplete vaporization in the inlet or activity within the system.[7][8]

Troubleshooting Steps:

  • Increase Inlet Temperature: An inlet temperature that is too low is a primary cause of tailing for high-boiling point samples, as the analytes vaporize slowly over a longer period.[7][8] Ensure the temperature is sufficient to flash-vaporize your largest analytes.

  • Check for System Activity: Active sites in the inlet liner or on the column can interact with analytes, causing tailing.

    • Replace the Liner: The liner can become contaminated with non-volatile residues from previous injections. Regular replacement is crucial.[7] Using a deactivated liner can also reduce unwanted interactions.[5]

    • Perform Column Maintenance: Contamination on the front end of the column can cause peak distortion. Cutting 50 cm from the inlet side of the column may resolve the issue.[7]

  • Optimize Carrier Gas Flow: An insufficient carrier gas flow rate can lead to slow transfer of analytes from the inlet to the column, contributing to band broadening and tailing. Check your method parameters and ensure the flow rate is appropriate.

  • Check for Dead Volume: Ensure the column is installed correctly in both the inlet and detector. Improper installation can create dead volumes where sample can get trapped, leading to tailing.[7]

Q3: What are the signs of thermal degradation of my large branched alkanes in the GC inlet?

While high temperatures are needed for vaporization, excessive heat can cause thermally labile compounds to break down.

Signs of Degradation:

  • Appearance of Unexpected Peaks: You may see smaller, unexpected peaks appearing in your chromatogram, especially as the inlet temperature is increased.[4]

  • Reduced Analyte Response: As the parent compound degrades, its peak area will decrease. This can be counterintuitive, as you might be increasing the temperature to improve response.

  • Poor Reproducibility: If degradation is occurring, you may see poor repeatability of peak areas between injections.

Troubleshooting Steps:

  • Lower the Inlet Temperature: Systematically lower the inlet temperature to find a balance where your target analytes are efficiently vaporized without significant breakdown.[4]

  • Use a Deactivated Liner: Active sites on the surface of a glass liner can be catalytic and promote thermal degradation. Using a high-quality, deactivated liner is essential.[4]

  • Switch to a PTV or Cool On-Column Inlet: These inlet types are designed to minimize sample degradation. A PTV inlet injects the sample at a low initial temperature and then rapidly heats up, minimizing the time the analyte spends at high temperatures.[6] A cool on-column inlet avoids high temperatures altogether during injection.[4]

Data Presentation

Table 1: Effect of Inlet Temperature on Peak Intensity of High-Molecular-Weight Alkanes

This table summarizes the qualitative effect of increasing the inlet temperature on the detection of a hydrocarbon series. As temperature increases, the less volatile, higher-boiling point compounds are more effectively vaporized and transferred to the column, resulting in increased peak intensity.[2]

Inlet TemperatureC20 PeakC30 PeakC40 PeakObservations
200 °C DetectedDetectedWeak or MissingInsufficient energy to vaporize the largest alkanes. Significant discrimination is occurring.[2]
250 °C DetectedDetectedDetectedImproved response for C40, but may still not be optimal. A good starting point for many analyses.[3]
300 °C DetectedDetectedStrong SignalMuch better vaporization and transfer of C40. This higher temperature significantly reduces discrimination for high-boilers.[2]
>350 °C DetectedDetectedStrong SignalMay offer marginal improvement for very large alkanes (>C40) but increases the risk of thermal degradation and column bleed.[9]

Experimental Protocols

Protocol: Determining the Optimal Inlet Temperature

This experiment is designed to find the ideal inlet temperature that maximizes the response for your largest branched alkanes while minimizing degradation.

Methodology:

  • Prepare a Standard: Create a standard solution containing the full range of large branched alkanes you intend to analyze, dissolved in an appropriate solvent.

  • Set Initial GC Conditions:

    • Column: Select a column suitable for high-temperature analysis.[9]

    • Oven Program: Use a temperature program that effectively separates all analytes of interest. A typical program might start at 60°C and ramp up to 300°C or higher.

    • Carrier Gas: Set a constant flow rate for your carrier gas (e.g., Helium or Hydrogen).

    • Detector: Set the detector temperature appropriately (e.g., 350-380°C for an FID).[9]

  • Perform Temperature Ramp Study:

    • Initial Injection: Set the inlet temperature to a conservative starting point, such as 250°C, and inject the standard.[3]

    • Incremental Increases: Increase the inlet temperature by 25°C increments (e.g., 275°C, 300°C, 325°C, 350°C).

    • Replicate Injections: At each temperature setting, perform at least three replicate injections to ensure reproducibility.

  • Data Analysis:

    • Peak Response: For each temperature, calculate the average peak area for your highest-molecular-weight branched alkane.

    • Degradation Check: Visually inspect the chromatograms for the appearance of any new, smaller peaks that appear and grow as the temperature increases.

    • Plot the Data: Create a plot of peak area versus inlet temperature for your target analyte. The optimal temperature is typically the point at which the response plateaus before any signs of degradation become apparent.[3]

Visualizations

G cluster_0 Troubleshooting Workflow start Problem Detected: Poor Peak Shape or Missing Peaks for Large Alkanes cause1 Is the Inlet Temperature Sufficiently High? start->cause1 cause2 Is the Inlet Liner Clean and Active? cause1->cause2 Yes sol1 Solution: Increase Inlet Temperature in 25°C Increments cause1->sol1 No cause3 Is Thermal Degradation Occurring? cause2->cause3 Yes sol2 Solution: Replace Liner with a Deactivated, Glass Wool Liner cause2->sol2 No sol3 Solution: Lower Inlet Temperature or Use a PTV/On-Column Inlet cause3->sol3 Yes end_node Problem Resolved cause3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for optimizing GC inlet temperature.

G cluster_1 Inlet Temperature Optimization temp Inlet Temperature Setting low_temp Too Low (e.g., <250°C) temp->low_temp optimal_temp Optimal (e.g., 275-350°C) temp->optimal_temp high_temp Too High (e.g., >350°C) temp->high_temp issue1 Incomplete Vaporization Peak Tailing Analyte Discrimination low_temp->issue1 result Complete Vaporization Good Peak Shape Minimal Discrimination optimal_temp->result issue2 Thermal Degradation Column Bleed Reduced Analyte Response high_temp->issue2

Caption: Relationship between inlet temperature and analytical issues.

References

Technical Support Center: Overcoming Poor Solubility of Triacontane, 11,20-didecyl- for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triacontane, 11,20-didecyl-, a C50H102 hydrocarbon, presents significant solubility challenges for researchers due to its large, nonpolar, and branched structure.[1][2][3] With a molecular weight of approximately 703.34 g/mol , its dissolution in common laboratory solvents is exceedingly difficult, complicating analytical procedures.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively solubilizing this and similar high-molecular-weight alkanes for analysis.

Frequently Asked Questions (FAQs)

Q1: Why is Triacontane, 11,20-didecyl- so difficult to dissolve?

A1: The poor solubility of Triacontane, 11,20-didecyl- is a direct result of its chemical structure:

  • High Molecular Weight: With a formula of C50H102, it is a very large molecule, which generally leads to lower solubility.[1][2][3]

  • Nonpolar Nature: As a saturated hydrocarbon, the molecule is extremely nonpolar. Following the principle of "like dissolves like," it will only dissolve in highly nonpolar solvents.[4][5]

  • Crystalline Structure: Long-chain alkanes can pack into stable crystalline lattices, requiring significant energy to break apart and solvate.

Q2: What are the best initial solvents to try for solubilizing high-molecular-weight alkanes?

A2: For highly nonpolar compounds like Triacontane, 11,20-didecyl-, the most effective solvents will also be nonpolar. Consider the following, starting with the most promising:

  • Heated Nonpolar Solvents: High-boiling point aliphatic or aromatic hydrocarbons are often the most effective. Examples include:

    • Toluene

    • Xylene

    • Hexane or Heptane (at elevated temperatures and pressures)

    • Carbon Disulfide (use with extreme caution due to toxicity and flammability)

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can also be effective, although they are more polar than hydrocarbons.

Q3: How does temperature affect the solubility of long-chain alkanes?

A3: Temperature plays a crucial role in dissolving high-molecular-weight alkanes.

  • Increased Kinetic Energy: Higher temperatures provide the energy needed to overcome the strong intermolecular forces within the alkane's solid structure.

  • Improved Solvent Capacity: The ability of a solvent to dissolve a solute often increases with temperature. For waxy or solid alkanes, heating the solvent is a primary strategy for dissolution.

Q4: Can I use a solvent mixture to improve solubility?

A4: Yes, a mixed-solvency approach can be beneficial.[6] Sometimes, a combination of solvents can achieve better solubility than a single solvent. For instance, a mixture of a hydrocarbon solvent (like hexane) with a slightly more polar solvent might disrupt the crystal lattice of the alkane more effectively. Experimentation with different solvent ratios is key.

Troubleshooting Guides

Problem 1: The compound dissolves when heated but precipitates upon cooling.

  • Cause: The solution is supersaturated at lower temperatures. This is common for compounds with a steep solubility-temperature curve.

  • Solutions:

    • Maintain Elevated Temperature: Perform your analysis at the elevated temperature where the compound remains in solution. This is feasible for techniques like high-temperature Gas Chromatography (GC).

    • Dilution: After dissolving at a higher temperature, dilute the solution with more of the same warm solvent. This may lower the concentration to a point where it remains soluble upon cooling.

    • Solvent Selection: The chosen solvent may not be optimal. Refer to the solvent selection protocol below to find a solvent in which the compound has higher solubility at room temperature.

Problem 2: I cannot achieve the required concentration for my analytical method.

  • Cause: The intrinsic solubility of the compound in your chosen solvent is too low for your experimental needs.

  • Solutions:

    • Systematic Solvent Screening: A broader range of solvents needs to be tested. Follow the detailed "Solvent Screening Protocol" provided in this guide.

    • Increase Temperature: If your analytical instrument allows for it, increasing the temperature during analysis can maintain a higher concentration in solution.

    • Consider a More Sensitive Analytical Technique: If you are limited by solubility, an analytical method that requires a lower concentration of the analyte may be necessary.

Problem 3: The solvent is interfering with my analytical results.

  • Cause: The solvent may have a similar retention time in chromatography, or it may mask the signal of the analyte in spectroscopy.

  • Solutions:

    • Choose a More Volatile Solvent: For GC analysis, a solvent that elutes much earlier than your compound of interest is ideal.

    • Use a Deuterated Solvent: For NMR analysis, a deuterated solvent that does not produce a signal in the region of interest is necessary.

    • Perform a Blank Run: Always analyze the pure solvent under the same conditions as your sample to identify any interfering peaks or signals.

Data Presentation

Table 1: Predicted Solubility of High-Molecular-Weight Alkanes in Common Solvents

Solvent ClassSolvent ExamplePredicted Solubility at 25°CNotes
Nonpolar Aliphatic n-Hexane, n-HeptaneLow to ModerateSolubility increases significantly with temperature.
Nonpolar Aromatic Toluene, XyleneModerate to HighOften the best choice for initial screening.
Chlorinated Dichloromethane (DCM)Low to ModerateCan be effective, but less so than aromatic hydrocarbons.
Ethers Diethyl Ether, THFVery LowGenerally not suitable for such nonpolar compounds.
Polar Aprotic Acetone, AcetonitrileInsolubleUnlikely to be effective.
Polar Protic Ethanol, Methanol, WaterInsolubleThese solvents are not suitable.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Weigh 1-2 mg of Triacontane, 11,20-didecyl- into several small glass vials.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., hexane, toluene, xylene, DCM).

  • Room Temperature Test: Vigorously vortex each vial for 2 minutes and visually inspect for dissolution.

  • Heating: If not soluble at room temperature, place the vials in a heated shaker or a water bath. Gradually increase the temperature in 10°C increments, vortexing at each step. Do not exceed the boiling point of the solvent.

  • Observation: Note the temperature at which the compound fully dissolves.

  • Cooling: Allow the dissolved solutions to cool to room temperature and observe if precipitation occurs.

  • Selection: The best solvent will be the one that dissolves the compound at the lowest temperature and, ideally, keeps it in solution upon cooling.

Protocol 2: High-Temperature Dissolution for Analysis
  • Solvent Selection: Choose a high-boiling point solvent identified from the screening protocol (e.g., toluene or xylene).

  • Dissolution: Accurately weigh a known amount of Triacontane, 11,20-didecyl- into a vial. Add the calculated volume of solvent to achieve the desired concentration.

  • Heating: Seal the vial and heat it in a heating block or sand bath to the temperature determined in the screening protocol until the solid is fully dissolved.

  • Analysis: While still warm, immediately perform the necessary dilution or inject the sample into the analytical instrument (e.g., a heated GC inlet).

Visualizations

Factors Affecting Alkane Solubility cluster_properties Molecular Properties cluster_forces Intermolecular Forces cluster_solubility Result high_mw High Molecular Weight strong_imf Strong Intermolecular Forces high_mw->strong_imf nonpolar Nonpolar Nature nonpolar->strong_imf branched Branched Structure branched->strong_imf poor_solubility Poor Solubility strong_imf->poor_solubility

References

Minimizing fragmentation of 11,20-didecyltriacontane in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the fragmentation of 11,20-didecyltriacontane during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak of 11,20-didecyltriacontane weak or absent in my mass spectrum?

A1: Long-chain alkanes, such as 11,20-didecyltriacontane, are highly susceptible to fragmentation, especially when using hard ionization techniques like Electron Ionization (EI). The energy imparted during EI is often sufficient to break the C-C bonds within the molecule, leading to a cascade of fragmentation events and a low abundance of the intact molecular ion.[1][2][3] For long-chain alkanes, the molecular ion peak can be very faint or completely absent in EI spectra.[1][3]

Q2: What are the expected fragmentation patterns for 11,20-didecyltriacontane?

A2: 11,20-didecyltriacontane is a large, branched alkane. Its fragmentation pattern under Electron Ionization (EI) is expected to be complex. Key features would include:

  • Preferential cleavage at branching points: Fragmentation is favored at the C11 and C20 positions due to the formation of more stable secondary carbocations.[2]

  • A series of hydrocarbon fragments: You will likely observe clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[1][3][4]

  • Prominent smaller fragments: Peaks corresponding to stable carbocations, such as C₄H₉⁺ (m/z 57), are often prominent in the spectra of alkanes.[1][3]

Q3: Which ionization techniques are best for minimizing fragmentation of 11,20-didecyltriacontane?

A3: To minimize fragmentation and observe the molecular ion, "soft" ionization techniques are highly recommended. These methods impart less energy to the analyte molecule during the ionization process.[5] The most suitable techniques include:

  • Chemical Ionization (CI): This technique uses a reagent gas to produce ions with little excess energy, resulting in significantly less fragmentation than EI.[6][7][8] You are more likely to observe a protonated molecule, [M+H]⁺.[6][7]

  • Field Desorption (FD): FD is an extremely gentle ionization method that is well-suited for nonvolatile and thermally labile compounds.[9][10] It typically produces intact molecular ions (M⁺·) with minimal to no fragmentation.[9][11]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for the analysis of nonpolar compounds like long-chain alkanes.[12]

Troubleshooting Guides

Issue: I cannot find the molecular ion peak for 11,20-didecyltriacontane.

Possible Cause Troubleshooting Step
Hard Ionization Technique Used (e.g., Electron Ionization) Switch to a soft ionization technique such as Chemical Ionization (CI) or Field Desorption (FD).[1][6][10]
In-source Fragmentation Reduce the ion source temperature to minimize thermal degradation of the analyte before ionization.
High Collision Energy (in MS/MS experiments) If performing tandem mass spectrometry, lower the collision energy to reduce the extent of fragmentation of the precursor ion.

Issue: My mass spectrum is overly complex and difficult to interpret.

Possible Cause Troubleshooting Step
Extensive Fragmentation from Electron Ionization As mentioned previously, employ a soft ionization technique like CI or FD to generate a simpler spectrum dominated by the molecular ion or protonated molecule.[5][8]
Presence of Impurities Ensure the purity of your sample using appropriate chromatographic techniques (e.g., Gas Chromatography) prior to mass spectrometry analysis.
Background Noise Perform a background subtraction to remove interfering ions from the solvent or gas chromatography column bleed.

Experimental Protocols

Protocol: Minimizing Fragmentation using Chemical Ionization (CI)
  • Instrument Setup:

    • Couple a Gas Chromatograph (GC) to the mass spectrometer for sample introduction and separation.

    • Install a Chemical Ionization (CI) source in the mass spectrometer.

  • Reagent Gas Selection:

    • Introduce a CI reagent gas such as methane, isobutane, or ammonia into the ion source.[6] Methane is a common choice, but isobutane and ammonia are "softer" and may result in less fragmentation.[7]

    • Maintain the reagent gas pressure in the ion source at approximately 1 torr.[6]

  • Ion Source Parameters:

    • Set the ion source temperature to the lowest value that allows for efficient sample vaporization and prevents condensation. A typical starting point is 250°C.

    • Use a standard electron energy of 70 eV to ionize the reagent gas.

  • Sample Introduction:

    • Dissolve the 11,20-didecyltriacontane sample in a suitable volatile solvent (e.g., hexane).

    • Inject the sample into the GC. The GC will separate the analyte from the solvent and any impurities before it enters the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in CI mode.

    • Look for the protonated molecule, [M+H]⁺, which will be the ion with the highest mass-to-charge ratio. For 11,20-didecyltriacontane (C₅₀H₁₀₂), the molecular weight is approximately 703.39 g/mol . The [M+H]⁺ ion should appear around m/z 704.4.

Data Presentation

Table 1: Comparison of Expected Ion Abundances for 11,20-didecyltriacontane with Different Ionization Techniques.

Ionization Technique Expected Molecular Ion Abundance Expected Fragment Ion Abundance Primary Adduct Ion
Electron Ionization (EI) Very Low to AbsentHighM⁺·
Chemical Ionization (CI) HighLow[M+H]⁺
Field Desorption (FD) Very HighVery LowM⁺·

Visualizations

workflow Workflow for Minimizing Alkane Fragmentation cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_results Results prep Prepare 11,20-didecyltriacontane in a volatile solvent ionization_choice Select Ionization Technique prep->ionization_choice ei Electron Ionization (EI) ionization_choice->ei Hard Ionization ci Chemical Ionization (CI) ionization_choice->ci Soft Ionization fd Field Desorption (FD) ionization_choice->fd Softest Ionization analysis Acquire Mass Spectrum ei->analysis ci->analysis fd->analysis interpretation Interpret Spectrum analysis->interpretation high_frag High Fragmentation (Weak/Absent Molecular Ion) interpretation->high_frag Using EI low_frag Minimal Fragmentation (Strong Molecular Ion) interpretation->low_frag Using CI or FD troubleshooting Troubleshooting Absent Molecular Ion Peak start Is the Molecular Ion Peak Absent? check_ionization Check Ionization Method start->check_ionization is_ei Is it Electron Ionization (EI)? check_ionization->is_ei switch_soft Switch to Soft Ionization (e.g., CI, FD) is_ei->switch_soft Yes reduce_temp Lower Ion Source Temperature is_ei->reduce_temp No success Molecular Ion Observed switch_soft->success check_collision Is it an MS/MS Experiment? reduce_temp->check_collision lower_energy Reduce Collision Energy check_collision->lower_energy Yes fail Still No Molecular Ion (Consult Instrument Specialist) check_collision->fail No lower_energy->success

References

Correcting integration errors for tailing peaks of high molecular weight alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography

Welcome to the technical support center. This guide provides troubleshooting assistance and frequently asked questions to help you correct integration errors caused by tailing peaks of high molecular weight alkanes in your Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for high molecular weight alkanes in GC?

Peak tailing for high molecular weight alkanes in GC can stem from several factors, which can be broadly categorized as either chemical or physical issues.[1][2]

  • Chemical Interactions: High molecular weight alkanes can interact with active sites within the GC system. These active sites are often exposed silanol groups on the surface of a contaminated or degraded inlet liner or at the head of the column.[3][4]

  • Physical Disruptions: Issues with the physical setup of the GC system can create turbulence in the carrier gas flow path. Common physical causes include a poorly cut column, incorrect column installation depth in the inlet or detector, and the presence of dead volumes in the system.[1][5]

  • System Contamination: Residues from previous analyses can accumulate in the inlet or on the column, leading to peak distortion.[6] This is particularly problematic for high-boiling compounds that may not be fully eluted during a standard run.

  • Inappropriate GC Conditions: An inlet temperature that is too low may not ensure the proper volatilization of high-boiling point analytes.[1] Similarly, a solvent-phase polarity mismatch can also lead to poor peak shape.[7]

Q2: How does peak tailing negatively impact my analytical results?

Peak tailing can significantly compromise the quality of your chromatographic data. It can lead to problems with peak integration and resolution, which in turn affects both qualitative and quantitative analysis.[5] Tailing peaks can cause inaccurate peak area calculations, leading to unreliable quantification.[8][9] Furthermore, the reduced resolution can make it difficult to separate closely eluting compounds.[9]

Q3: If I observe tailing peaks for all my analytes, what is the most likely cause?

When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the issue is most likely due to a physical problem in the GC system rather than a chemical interaction.[1] The first things to investigate are:

  • A poor column cut: The end of the column should be a clean, 90-degree cut. A jagged or angled cut can create turbulence.[5][10]

  • Improper column installation: The column may be positioned too high or too low within the inlet, creating dead volumes.[1]

  • Leaks in the system: A leak, particularly at the injector, can disrupt the carrier gas flow.[11]

Q4: What is considered routine GC inlet maintenance, and how often should it be performed?

Routine inlet maintenance is crucial for preventing issues like peak tailing.[7] It typically involves replacing the septum, inlet liner, and O-ring. The frequency of maintenance depends on the number of samples analyzed and their cleanliness. For moderate use with relatively clean samples, monthly inspection and replacement are good practice. However, if you are running dirty samples, you may need to perform maintenance more frequently.[12]

Q5: When is it necessary to trim the GC column, and what is the correct procedure?

Trimming the column is recommended when the stationary phase at the inlet end becomes contaminated with non-volatile residues or becomes active.[4][6] This is a common solution for tailing that worsens over time. A typical trim involves removing 10-20 cm from the front of the column.[6][9] It is crucial to make a clean, square cut to avoid creating new sources of turbulence.[10][13]

Q6: Can my injection technique contribute to peak tailing?

Yes, improper injection technique can lead to peak tailing. Overloading the column with too much sample can saturate the stationary phase, causing asymmetrical peaks.[3] For splitless injections, if the purge valve is not activated at the appropriate time, the solvent can slowly bleed from the inlet, creating the appearance of a tailing peak.[5][6]

Q7: How does the choice of solvent affect the peak shape of high molecular weight alkanes?

A mismatch between the polarity of the sample solvent and the stationary phase can cause peak distortion, particularly in splitless injection mode.[10] The initial oven temperature should also be set about 20°C below the boiling point of the solvent to ensure proper focusing of the analytes at the head of the column.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving tailing peaks for high molecular weight alkanes.

Step 1: Initial Chromatogram Assessment
  • Observe the Pattern of Tailing:

    • All peaks tail: This usually points to a physical issue such as a poor column cut, improper column installation, or a system leak.[1]

    • Only later-eluting peaks tail: This could indicate that the inlet temperature is too low for the high molecular weight compounds or that they are condensing in the detector transfer line.[1]

    • Only some analyte peaks tail: This suggests a chemical interaction between specific analytes and active sites in the system.[2]

Step 2: Systematic Component Check

Begin with the simplest and most common causes and work your way to more complex issues.

  • Injector Maintenance:

    • Replace the Septum: A worn or cored septum can cause leaks.

    • Replace the Inlet Liner: The liner can become contaminated with non-volatile residues. Use a fresh, deactivated liner.[9]

    • Check the O-ring: Ensure the O-ring is sealing correctly.

  • Column Installation and Integrity:

    • Inspect the Column Cut: The cut should be clean and at a right angle to the column wall. If not, re-cut the column.[5]

    • Verify Column Position: Check the manufacturer's instructions for the correct column insertion depth in both the inlet and the detector.[1][9]

    • Trim the Column Inlet: If contamination is suspected, trim 10-20 cm from the front of the column.[6]

  • System Parameters and Conditions:

    • Increase Inlet Temperature: For high molecular weight alkanes, ensure the injector temperature is high enough for efficient volatilization.[11]

    • Check for Leaks: Use an electronic leak detector to check for leaks around the injector and column fittings.

    • Review Injection Parameters: Ensure the injection volume is not overloading the column and that the split/purge times are appropriate for your method.[6]

Step 3: Advanced Troubleshooting

If the issue persists after the initial checks, consider the following:

  • Column Contamination: Perform a column bake-out according to the manufacturer's recommendations to remove strongly retained compounds.[6]

  • Solvent and Stationary Phase Mismatch: Ensure the polarity of your solvent is compatible with your column's stationary phase.[7]

  • Active Sites: If you suspect active sites are the cause, you may need to replace the column with a new, inert one.[7]

Quantitative Data Summary

The following table provides recommended starting parameters for the analysis of high molecular weight alkanes. These may need to be optimized for your specific application.

ParameterRecommended Value/RangeRationale/Notes
Inlet Temperature 300 - 350 °CEnsures complete and rapid volatilization of high molecular weight compounds.[11]
Initial Oven Temperature 50 - 70 °C (hold for 1-2 min)A lower initial temperature allows for solvent focusing, especially in splitless mode.[9]
Oven Temperature Ramp Rate 10 - 20 °C/minA moderate ramp rate helps to separate a wide range of alkanes without excessive peak broadening.
Final Oven Temperature Up to 350 °C (or column max)Must be high enough to elute the heaviest compounds in the sample.
Carrier Gas Flow Rate 1 - 2 mL/min (for 0.25-0.32 mm ID columns)Optimal flow rate for good efficiency. Can be adjusted based on column dimensions.
Split Ratio (for split injection) 20:1 to 100:1A higher split ratio can sometimes improve peak shape for concentrated samples by preventing overload.[7]
Purge Activation Time (for splitless injection) 0.5 - 1.5 minShould be optimized to allow transfer of analytes to the column while removing the bulk of the solvent.[6]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

Objective: To replace consumable parts in the GC inlet to prevent leaks and eliminate sources of contamination.

Materials:

  • New septum

  • Clean, deactivated inlet liner

  • New O-ring

  • Tweezers or liner removal tool

  • Wrenches for inlet fittings

Procedure:

  • Cool down the GC inlet and oven to room temperature.

  • Turn off the carrier gas flow to the inlet.

  • Unscrew the septum nut and remove the old septum.

  • Remove the inlet liner using tweezers or a specialized tool.

  • Inspect the inlet for any visible contamination.

  • Replace the O-ring on the liner.

  • Insert the new, deactivated liner.

  • Place the new septum in the septum nut and tighten it finger-tight, then an additional quarter turn with a wrench.

  • Restore the carrier gas flow and check for leaks using an electronic leak detector.

Protocol 2: GC Column Trimming

Objective: To remove the contaminated front section of a capillary column to restore peak shape.

Materials:

  • Ceramic scoring wafer or diamond-tipped scribe

  • Magnifying glass or low-power microscope

  • New nut and ferrule (optional, but recommended)

Procedure:

  • Cool down the GC inlet and oven and turn off the carrier gas.

  • Carefully disconnect the column from the inlet.

  • Gently score the column tubing at the desired length to be removed (typically 10-20 cm from the inlet end).[6]

  • Holding the column against a clean, flat surface, snap the column at the score mark.

  • Inspect the cut end with a magnifying glass to ensure it is a clean, square (90-degree) cut with no jagged edges.[5][10] If the cut is not clean, repeat the process.

  • If necessary, slide on a new nut and ferrule.

  • Reinstall the column in the inlet according to the instrument manufacturer's instructions for correct positioning.

  • Restore carrier gas flow and perform a leak check.

Visualizations

Troubleshooting_Workflow start Tailing Peaks Observed q1 Do ALL peaks tail? start->q1 physical_issue Likely Physical Issue q1->physical_issue Yes chemical_issue Likely Chemical Interaction q1->chemical_issue No check_cut Check Column Cut & Installation physical_issue->check_cut trim_column Trim 10-20cm from Column Inlet chemical_issue->trim_column inlet_maintenance Perform Inlet Maintenance check_cut->inlet_maintenance leak_check Check for Leaks inlet_maintenance->leak_check end_good Problem Resolved leak_check->end_good bakeout Perform Column Bake-out trim_column->bakeout replace_column Replace Column bakeout->replace_column replace_column->end_good

Caption: Troubleshooting workflow for tailing peaks.

Causes_of_Tailing_Peaks cluster_physical Physical Causes cluster_chemical Chemical Causes Tailing Tailing Peaks PoorCut Poor Column Cut Tailing->PoorCut turbulence BadInstall Improper Column Installation Tailing->BadInstall flow disruption Leaks System Leaks Tailing->Leaks ActiveSites Active Sites (e.g., Silanols) Tailing->ActiveSites secondary interactions Contamination Column/Liner Contamination Tailing->Contamination Overload Sample Overload Tailing->Overload SolventMismatch Solvent-Phase Mismatch Tailing->SolventMismatch DeadVolume Dead Volume BadInstall->DeadVolume

References

NMR solvent selection for high-resolution spectra of Triacontane, 11,20-didecyl-

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Analysis of Triacontane, 11,20-didecyl-

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists acquiring high-resolution NMR spectra of Triacontane, 11,20-didecyl-.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting NMR solvent for Triacontane, 11,20-didecyl-?

A1: For a non-polar, long-chain branched alkane like Triacontane, 11,20-didecyl-, the recommended starting solvent is Deuterated Chloroform (CDCl₃).[1][2] It is a versatile solvent that dissolves many organic compounds. However, for potentially better spectral resolution, especially in ¹³C NMR, Deuterated Benzene (C₆D₆) or Deuterated Toluene (Toluene-d₈) are excellent alternatives.[3]

Q2: How much sample should I use for ¹H and ¹³C NMR?

A2: For ¹H NMR, a sample amount of 5-25 mg is typically sufficient.[4][5] For ¹³C NMR, which is inherently less sensitive, a higher concentration is needed. Aim for 50-100 mg of the compound to obtain a good spectrum in a reasonable time.[5]

Q3: Why are my baseline and peak shapes poor?

A3: Poor baseline and peak shapes can be caused by several factors:

  • Incomplete Dissolution: Ensure your sample is fully dissolved. Gentle warming or sonication can aid dissolution.

  • Particulate Matter: The presence of solid impurities will distort the magnetic field homogeneity, leading to broad lines.[4] Always filter your NMR sample through a pipette with a glass wool plug into the NMR tube.[4][6]

  • Sample Concentration: Very high sample concentrations can increase viscosity and lead to broader lines, particularly in ¹H NMR.[4]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.

Q4: The signals in my ¹³C NMR spectrum are overlapping. What can I do?

A4: Signal overlap, especially for the interior methylene carbons, is common for long-chain alkanes in CDCl₃.[3] To improve resolution, consider the following:

  • Change Solvent: Switching to an aromatic solvent like Benzene-d₆ or Toluene-d₈ can alter the chemical shifts and improve signal dispersion.[3]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will provide better spectral resolution.

  • Advanced NMR Experiments: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help differentiate between CH, CH₂, and CH₃ groups, aiding in spectral assignment even with some overlap.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio Insufficient sample concentration.Increase the amount of dissolved sample, particularly for ¹³C NMR.
Increase the number of scans acquired.
Broad NMR Signals Sample contains suspended particles.Filter the sample solution directly into the NMR tube using a pipette with a glass wool plug.[4][6]
The solution is too viscous due to high concentration.Dilute the sample.
Presence of paramagnetic impurities.Purify the sample to remove any metal contaminants.
Overlapping Peaks in the Alkyl Region The solvent does not provide enough chemical shift dispersion.Re-run the spectrum in a different deuterated solvent, such as Benzene-d₆ or Toluene-d₈.[3][8]
Unexpected Peaks in the Spectrum Contamination from residual solvent in the NMR tube or from the sample itself.Ensure NMR tubes are thoroughly cleaned and dried. To remove residual ethyl acetate, for example, dissolve the sample in dichloromethane and evaporate the solvent; repeat this process a few times.[8]
Water peak is present.Use a freshly opened bottle of deuterated solvent or a properly stored one. Adding a small amount of a drying agent like potassium carbonate to the CDCl₃ bottle can help.[1][8]

Experimental Protocol: High-Resolution NMR of Triacontane, 11,20-didecyl-

1. Sample Preparation:

  • Weigh 10-20 mg of Triacontane, 11,20-didecyl- for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or C₆D₆).[5][6]

  • Gently swirl or sonicate the vial to ensure the compound is fully dissolved.

  • Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the tip.

  • Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity and obtain sharp peaks.

  • Acquire the ¹H NMR spectrum. A standard experiment should be sufficient.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[9]

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation: Recommended NMR Solvents

SolventFormula¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Key Characteristics
Chloroform-dCDCl₃7.2677.16Standard starting solvent, good for a wide range of organic compounds.[2]
Benzene-d₆C₆D₆7.16128.06Excellent for non-polar compounds; often improves spectral dispersion.[1][3]
Toluene-d₈C₇D₈2.08, 6.97, 7.01, 7.0920.4, 125.2, 128.0, 129.2, 137.5Aromatic solvent that can enhance resolution.[3]
Tetrahydrofuran-d₈C₄D₈O1.72, 3.5725.3, 67.4A less common but viable alternative for non-polar compounds.[10]

Visualization: NMR Solvent Selection Workflow

G cluster_0 start Start: Prepare Sample of Triacontane, 11,20-didecyl- dissolve Dissolve in CDCl3 start->dissolve acquire_h1 Acquire ¹H NMR dissolve->acquire_h1 check_h1 High-Resolution Spectrum? acquire_h1->check_h1 acquire_c13 Acquire ¹³C NMR check_h1->acquire_c13 Yes troubleshoot Troubleshoot Sample Prep (Concentration, Purity) check_h1->troubleshoot No check_c13 Sufficient Resolution? acquire_c13->check_c13 end End: High-Resolution Spectra Obtained check_c13->end Yes change_solvent Change Solvent to C6D6 or Toluene-d8 check_c13->change_solvent No troubleshoot->dissolve change_solvent->acquire_h1

Caption: Workflow for selecting an appropriate NMR solvent.

References

Technical Support Center: Deconvolution of Co-eluting Isomers of Triacontane, 11,20-didecyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the deconvolution of co-eluting isomers of Triacontane, 11,20-didecyl-.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a significant issue for analyzing isomers like Triacontane, 11,20-didecyl-?

A1: Co-elution in gas chromatography (GC) occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping chromatographic peaks.[1] Isomers, such as those of Triacontane, 11,20-didecyl-, often have very similar chemical and physical properties, leading to nearly identical retention times and making them difficult to separate chromatographically. When these isomers co-elute, the resulting mass spectrum is a mixture of the spectra of all co-eluting compounds.[2][3] This mixed spectrum complicates identification and quantification, as library searches will likely yield poor quality matches or incorrect identifications.[2]

Q2: What are the primary strategies to resolve co-eluting isomers?

A2: There are two main approaches to address co-elution:

  • Chromatographic Resolution: This involves optimizing the Gas Chromatography (GC) method to physically separate the isomers before they reach the detector. This is the preferred initial approach and can be achieved by modifying parameters such as the temperature program, carrier gas flow rate, or by using a more selective GC column.[1]

  • Mathematical Deconvolution: When chromatographic separation is incomplete, computational algorithms can be used to separate the mixed mass spectra of the co-eluting components.[3] This process, known as deconvolution, aims to generate a "pure" mass spectrum for each individual compound.[3][4]

Q3: What is mass spectral deconvolution and how does it function?

A3: Mass spectral deconvolution is a computational process that identifies and separates the mass spectra of individual components within a co-eluting chromatographic peak.[3] Deconvolution algorithms work by detecting subtle differences in the mass spectra across the peak.[2] Ions belonging to the same compound should have the same peak apex and shape.[2] The software identifies unique ions for each component and uses this information to reconstruct a clean, "purified" mass spectrum for each isomer, which can then be used for library matching and identification.[2][5]

Q4: Which software tools are commonly used for deconvolution of GC-MS data?

A4: Several software packages are available for mass spectral deconvolution. One of the most widely used is the Automated Mass Spectral Deconvolution and Identification System (AMDIS), which is freely available from NIST.[6][7] Many instrument manufacturers also provide their own proprietary deconvolution software, such as Agilent's Deconvolution Reporting Software (DRS).[8]

Troubleshooting Guides

Problem: My chromatogram displays a single, broad, or shouldered peak, but I expect multiple Triacontane isomers.

  • Possible Cause 1: Inadequate Chromatographic Resolution. Your GC method may not be optimized to separate the isomers.

    • Solution: Modify your GC method. Try a slower temperature ramp to increase the separation window. Ensure your carrier gas flow rate is optimal. Consider using a longer GC column or a column with a different stationary phase that offers better selectivity for long-chain alkane isomers.[1]

  • Possible Cause 2: Column Overload. Injecting too much sample can cause peaks to broaden and merge.

    • Solution: Reduce the injection volume or dilute your sample.[9]

  • Possible Cause 3: Column Contamination or Degradation. An old or contaminated column will lead to poor peak shapes and loss of resolution.[9][10]

    • Solution: Trim the first few centimeters of the column from the inlet side to remove non-volatile residues. If this doesn't resolve the issue, the column may need to be replaced.[9]

Problem: The deconvolution software is not separating the co-eluting peaks or is generating too many false components.

  • Possible Cause 1: Incorrect Deconvolution Parameters. The sensitivity, noise reduction, and peak width settings in the deconvolution software may not be appropriate for your data.

    • Solution: Adjust the deconvolution parameters in your software. For example, in AMDIS, you can modify settings for component width, sensitivity, and shape requirements.[6][11] It may be necessary to experiment with these settings to find the optimal values for your specific analysis.

  • Possible Cause 2: Insufficient Data Points Across the Peak. If the scan speed of the mass spectrometer is too slow, there may not be enough data points across the chromatographic peak for the algorithm to work effectively.

    • Solution: Increase the data acquisition rate (scan speed) of your MS to ensure at least 15-20 data points are collected across each peak. However, be aware that excessively high scan rates can increase noise.[2]

Problem: After deconvolution, the library search for the generated spectra yields low match scores or incorrect identifications.

  • Possible Cause 1: Poor Quality Deconvoluted Spectra. Even after deconvolution, the resulting spectra may still contain some interference or noise, leading to poor library matches.

    • Solution: Manually inspect the deconvoluted spectrum and compare it to the raw spectrum at the peak's apex.[7] Ensure that the deconvolution process has effectively removed background ions and interference from the co-eluting isomer. Adjusting deconvolution parameters can help improve the quality of the resulting spectra.[11]

  • Possible Cause 2: Lack of Isomer-Specific Spectra in the Library. The mass spectra of isomers can be very similar. If your spectral library does not contain entries for the specific isomers of Triacontane, 11,20-didecyl-, you will not get a positive identification.

    • Solution: If you have pure standards of the isomers, you can run them individually and add their spectra to a user-created library.[2] This will significantly improve the accuracy of future identifications.

Experimental Protocols

Protocol 1: GC-MS Method for Analysis of Triacontane Isomers

This protocol provides a starting point for the analysis of high-molecular-weight alkanes like Triacontane. Optimization will likely be required.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for alkane analysis.[12]

  • Injection: Use a splitless injection to maximize sensitivity for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[13]

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Final Hold: Hold at 320°C for 10-15 minutes to ensure all heavy compounds elute.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Scan Rate: Sufficiently fast to acquire 15-20 data points across the narrowest peaks.

Protocol 2: Basic Deconvolution Workflow using AMDIS
  • Open Data File: Launch AMDIS and open your GC-MS data file.[7]

  • Select Analysis Type: Go to Analyze > Settings and on the Identif. tab, select the appropriate analysis type. For initial analysis, "Simple" can be used.[8]

  • Set Deconvolution Parameters: On the Deconv. tab, you can adjust parameters like Sensitivity, Resolution, and Shape Requirements. Start with the default settings and adjust as needed.[11]

  • Run Deconvolution: Click the "Run" button to start the deconvolution process.[8]

  • Review Results: The software will generate a list of identified components. Click on a component to view its deconvoluted mass spectrum in the upper window and the raw spectrum in the lower window.[7]

  • Library Search: If you have a target library selected under the Libr. tab, AMDIS will automatically search the deconvoluted spectra against it and show the results.[7]

Data Presentation

Table 1: Typical GC-MS Parameters for Triacontane Isomer Analysis

ParameterRecommended SettingPurpose
GC Column 30-60m, 0.25mm ID, 0.25µm film thickness (e.g., HP-5MS)Provides good resolution for high-boiling point compounds.[12]
Carrier Gas Flow 1.0 - 1.5 mL/min (Helium)Optimal flow for good separation efficiency.
Injection Mode Splitless or Pulsed SplitlessMaximizes transfer of analytes to the column for trace analysis.
Inlet Temperature 280 - 300°CEnsures complete vaporization of high molecular weight alkanes.
Oven Program Slow ramp rate (e.g., 5-10°C/min) to a high final temperature (320°C+)Enhances separation between closely eluting isomers.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.[3]
MS Scan Range m/z 40-500Covers the expected fragment ions for Triacontane.

Table 2: Key AMDIS Deconvolution Parameters and Their Function

ParameterFunctionStarting Recommendation
Sensitivity Controls how aggressively the algorithm looks for small peaks.Start with "Medium". Increase if peaks are being missed; decrease if too much noise is identified as peaks.
Shape Requirements Defines how "peak-like" a signal must be to be considered a component.Start with "Medium". Relaxing this may help with tailing or fronting peaks.
Resolution Determines how closely two peaks can be and still be separated.Start with "Medium". Increase for very closely eluting peaks.
Component Width The expected width of a chromatographic peak in scans.Set to a value representative of the peaks in your chromatogram.

Mandatory Visualization

Deconvolution_Workflow Troubleshooting Workflow for Co-eluting Isomers cluster_0 Chromatographic Analysis cluster_1 Method Optimization cluster_2 Computational Deconvolution Start Acquire GC-MS Data CheckPeak Inspect Chromatogram: Single or Overlapping Peak? Start->CheckPeak Resolved Peaks Resolved CheckPeak->Resolved No NotResolved Co-elution Detected CheckPeak->NotResolved Yes OptimizeGC Optimize GC Method: - Slower Temp Ramp - Adjust Flow Rate - Change Column NotResolved->OptimizeGC Reacquire Re-acquire Data OptimizeGC->Reacquire Deconvolute Perform Mass Spectral Deconvolution (e.g., AMDIS) Reacquire->Deconvolute CheckSpectra Review Deconvoluted Spectra: Good Quality & Match? Deconvolute->CheckSpectra Success Successful Identification and Quantification CheckSpectra->Success Yes AdjustParams Adjust Deconvolution Parameters CheckSpectra->AdjustParams No AdjustParams->Deconvolute

Caption: Troubleshooting workflow for co-eluting isomers.

Deconvolution_Process Simplified Deconvolution Process cluster_0 Deconvolution Algorithm RawData Raw GC-MS Data (Co-eluting Peak with Mixed Mass Spectrum) FindApexes 1. Find Peak Apexes for Each Ion RawData->FindApexes Input GroupIons 2. Group Ions with Same Peak Shape and Apex FindApexes->GroupIons ExtractSpectra 3. Generate 'Pure' Spectrum for Each Group GroupIons->ExtractSpectra PureSpectra Deconvoluted 'Pure' Spectra ExtractSpectra->PureSpectra Output IsomerA Spectrum of Isomer A PureSpectra->IsomerA IsomerB Spectrum of Isomer B PureSpectra->IsomerB LibrarySearch Library Search & Identification IsomerA->LibrarySearch IsomerB->LibrarySearch

Caption: The process of mass spectral deconvolution.

References

Improving signal-to-noise ratio for Triacontane, 11,20-didecyl- in NMR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for Triacontane, 11,20-didecyl-, a large, non-polar hydrocarbon, in Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) for my Triacontane, 11,20-didecyl- sample so low?

A1: Low S/N for large, non-polar molecules like Triacontane, 11,20-didecyl- is common and typically stems from two primary factors:

  • Poor Solubility: The compound has limited solubility in standard deuterated solvents (e.g., CDCl₃), leading to a low concentration of the analyte in the NMR tube.[1][2]

  • Molecular Characteristics: In ¹³C NMR, the low natural abundance of the ¹³C isotope and potentially long spin-lattice relaxation times (T₁) for carbons in large, slowly tumbling molecules contribute to weak signals.[3][4]

Q2: What is the first and most direct parameter to adjust for a quick S/N improvement?

A2: The most straightforward way to improve the S/N is to increase the number of scans (transients). The S/N ratio is directly proportional to the square root of the number of scans.[5][6] Doubling the S/N requires quadrupling the number of scans. While effective, this will also significantly increase the total experiment time.

Q3: Which deuterated solvent is best for a highly branched, non-polar alkane?

A3: Chloroform-d (CDCl₃) is a standard first choice for non-polar compounds.[7] However, for compounds with limited solubility, other solvents or techniques should be considered. Benzene-d₆ or Toluene-d₈ can be effective due to their non-polar nature and may alter the chemical shifts, potentially resolving overlapping peaks.[8] For particularly difficult samples, high-temperature NMR in solvents like 1,1,2,2-Tetrachloroethane-d₂ may be necessary to achieve sufficient solubility.

Q4: For initial characterization, should I prioritize a ¹H or ¹³C NMR experiment?

A4: A standard ¹H NMR is typically the fastest experiment and provides initial confirmation of the compound's aliphatic nature. However, due to the high degree of branching and number of similar chemical environments in Triacontane, 11,20-didecyl-, the ¹H spectrum will likely show severe signal overlap, appearing as broad, unresolved multiplets.[9][10] A ¹³C NMR experiment, especially when combined with spectral editing techniques like DEPT, will be more informative for structural elucidation by resolving individual carbon signals.[11][12]

Troubleshooting Guide

Problem 1: My ¹H NMR spectrum is a broad, unresolved set of peaks.

This is expected for a large alkane. The signals from numerous chemically similar CH, CH₂, and CH₃ groups overlap extensively.

Solutions:

  • Change Solvents: Running the sample in a different solvent, such as Benzene-d₆, can induce different chemical shifts and may improve signal dispersion.[8]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, spreading the signals out and improving resolution.[5][13]

  • Utilize 2D NMR: A 2D Correlation Spectroscopy (COSY) experiment can help identify coupled proton networks, while a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate protons to their directly attached carbons, using the better resolution of the ¹³C spectrum to help resolve the ¹H signals.

Problem 2: My ¹³C NMR experiment has very weak signals even after running for a long time.

This issue is typically due to long T₁ relaxation times and the inherent low sensitivity of ¹³C NMR.

Solutions:

  • Optimize Acquisition Parameters: For non-quantitative spectra, using a smaller pulse angle (e.g., 30° or 45° instead of 90°) and a shorter relaxation delay (d1) allows for more scans in a given amount of time, improving the S/N.[14]

  • Use a Paramagnetic Relaxation Agent: Adding a small, precise amount of a paramagnetic agent like Chromium(III) acetylacetonate (Cr(acac)₃) can significantly shorten the T₁ relaxation times of all carbons.[4][15][16] This allows for a much shorter relaxation delay, dramatically reducing the total experiment time. Caution is required, as too much agent can cause excessive line broadening.[15]

  • Perform a DEPT Experiment: Distortionless Enhancement by Polarization Transfer (DEPT) uses polarization transfer from ¹H to ¹³C, which can significantly enhance the signal for protonated carbons.[17][18] It also provides valuable information for distinguishing between CH, CH₂, and CH₃ groups.[11][12][19]

Experimental Protocols & Data

Table 1: Recommended Starting NMR Parameters for Triacontane, 11,20-didecyl-

(Parameters are for a 400 MHz spectrometer and may require further optimization.)

Parameter¹H Experiment (zg30)¹³C Experiment (zgpg30)¹³C with Cr(acac)₃ (zgpg30)
Pulse Program zg30zgpg30zgpg30
Pulse Angle (p1) 30°30°30°
Relaxation Delay (d1) 1.0 s2.0 s0.5 s
Acquisition Time (aq) 2.0 s1.0 s1.0 s
Number of Scans (ns) 1610241024
Est. Experiment Time ~1 min~55 min~26 min
Table 2: Solvent Selection for Non-Polar Compounds
SolventFormulaUse CaseConsiderations
Chloroform-dCDCl₃Standard starting solvent.May not dissolve sufficient material. Can be acidic.[7]
Benzene-d₆C₆D₆Alternative for improved resolution.Can provide different chemical shift dispersion.[8]
Toluene-d₈C₇D₈Similar to Benzene-d₆.Higher boiling point than Benzene-d₆.
Tetrachloroethane-d₂C₂D₂Cl₄For high-temperature experiments.Allows for increased solubility at elevated temperatures.

Detailed Protocol: DEPT-135 Experiment

The DEPT-135 experiment is invaluable for differentiating carbon types. In the resulting spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

Procedure:

  • Sample Preparation: Prepare a sample of Triacontane, 11,20-didecyl- at the highest possible concentration in a suitable deuterated solvent (e.g., CDCl₃).

  • Standard ¹³C Spectrum: First, acquire a standard proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms, including quaternary ones.

  • Load DEPT-135 Parameters: In the spectrometer software, load the standard parameter set for a DEPT-135 experiment.

  • Set Key Parameters:

    • Pulse Program: Select dept135.

    • Number of Scans (ns): Set to a multiple of 4 (e.g., 64 or 128) for optimal signal cancellation.[19]

    • Relaxation Delay (d1): A delay of 2 seconds is typically sufficient.

    • ¹J(CH) Coupling Constant: Ensure the value for the one-bond carbon-proton coupling constant (typically cnst2 in Bruker software) is set appropriately for alkanes, around 125-140 Hz.[19]

  • Acquire Data: Start the experiment.

  • Process and Phase: After acquisition, process the FID. Carefully phase the spectrum so that known CH₃/CH peaks are positive and CH₂ peaks are negative.

By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, you can unambiguously assign the multiplicity of each protonated carbon atom in the molecule.

Visual Guides

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_opt Optimization prep Prepare Concentrated Sample solv Select Appropriate Solvent (e.g., CDCl3, C6D6) prep->solv acq_h1 Run Quick ¹H NMR solv->acq_h1 acq_c13 Run Standard ¹³C NMR acq_h1->acq_c13 acq_dept Run DEPT Experiment acq_c13->acq_dept check_sn Check S/N Ratio acq_dept->check_sn opt_scans Increase Scans check_sn->opt_scans Low opt_params Adjust d1, Pulse Angle opt_scans->opt_params opt_agent Add Relaxation Agent opt_params->opt_agent If T1 is long opt_agent->acq_c13 Re-acquire

Caption: Workflow for optimizing NMR S/N.

G start Low S/N in ¹³C NMR q1 Is experiment time a major constraint? start->q1 inc_scans Increase Number of Scans (ns) (Quadruple scans to double S/N) q1->inc_scans No use_agent Use Relaxation Agent (Cr(acac)₃) & Shorten Relaxation Delay (d1) q1->use_agent Yes q2 Are quaternary carbons critical for analysis? inc_scans->q2 use_agent->q2 use_dept Use DEPT Pulse Program (Enhances protonated carbons) q2->use_dept No opt_pulse Optimize ¹³C Parameters (e.g., 30° pulse, shorter d1) q2->opt_pulse Yes end Improved Spectrum use_dept->end opt_pulse->end

Caption: Decision tree for ¹³C NMR troubleshooting.

References

Validation & Comparative

A Comparative Analysis of Physical Properties: 11,20-didecyltriacontane vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the physical properties of the branched alkane 11,20-didecyltriacontane and its linear counterpart, n-triacontane, alongside other linear alkanes. The content is tailored for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data and standardized protocols. The primary focus is on how molecular structure—specifically, branching—influences key physical characteristics such as melting point, boiling point, and density.

Molecular Structure: The Foundation of Physical Properties

The fundamental difference between 11,20-didecyltriacontane and linear alkanes lies in their molecular architecture. Linear alkanes, like n-triacontane, consist of a single, unbranched chain of carbon atoms. In contrast, 11,20-didecyltriacontane features a 30-carbon main chain with two ten-carbon (decyl) branches. This structural divergence is the primary determinant of their differing physical properties.

G cluster_linear Linear Alkanes cluster_branched Branched Alkanes linear_alkane General Structure CH3(CH2)nCH3 n_triacontane n-Triacontane (C30H62) A straight chain of 30 carbon atoms. linear_alkane->n_triacontane Example comparison Structural Impact on Physical Properties n_triacontane->comparison Higher surface area branched_alkane General Structure Carbon backbone with alkyl side chains. didecyl_triacontane 11,20-didecyltriacontane (C50H102) A 30-carbon chain with two 10-carbon branches. branched_alkane->didecyl_triacontane Example didecyl_triacontane->comparison Lower surface area, more compact structure

Caption: Structural comparison of linear and branched alkanes.

Comparative Analysis of Physical Properties

The degree of branching in an alkane's structure significantly impacts its intermolecular forces, primarily the van der Waals forces (specifically, London dispersion forces). These forces dictate the energy required to transition between solid, liquid, and gaseous states.

Propertyn-Triacontane (Linear)11,20-didecyltriacontane (Branched)General Trend for Linear AlkanesGeneral Trend for Branched Alkanes
Molecular Formula C₃₀H₆₂C₅₀H₁₀₂CₙH₂ₙ₊₂CₙH₂ₙ₊₂
Molecular Weight ( g/mol ) 422.81703.3Increases with chain lengthIncreases with size
Boiling Point (°C) 450Unavailable (Predicted to be lower than a linear C50 alkane)Increases with molecular weight due to larger surface area and stronger dispersion forces.Lower than their linear isomers due to a more compact, spherical shape which reduces surface area contact.
Melting Point (°C) 64-67UnavailableIncreases with molecular weight due to better packing in the crystal lattice.Generally lower than linear isomers, but highly symmetrical branched molecules can have anomalously high melting points.
Density (g/cm³) ~0.810 (at 20°C)UnavailableIncreases with molecular weight, approaching a limiting value of about 0.85 g/cm³.Branching generally leads to less efficient packing, resulting in lower densities compared to linear isomers.

Discussion of Structure-Property Relationships

Boiling Point: Linear alkanes exhibit higher boiling points than their branched isomers of similar molecular weight. This is because their elongated shape allows for a larger surface area of contact between molecules, which enhances the strength of London dispersion forces. Branching creates a more compact and spherical molecular shape, reducing the effective surface area for intermolecular interactions and consequently lowering the boiling point.

Melting Point: The trend for melting points is more complex. While longer linear chains generally lead to higher melting points due to increased dispersion forces, molecular symmetry and the efficiency of crystal lattice packing play a crucial role. Linear alkanes, with their regular structure, tend to pack well. Branching disrupts this packing, typically lowering the melting point. However, highly symmetrical branched molecules can sometimes pack more efficiently than their less symmetrical isomers, leading to unusually high melting points.

Density: The density of linear alkanes increases with molecular weight. Branching generally reduces the efficiency of molecular packing, leading to a lower density compared to the corresponding straight-chain alkane.

Experimental Protocols

Accurate determination of these physical properties relies on precise and standardized experimental methodologies.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid state. A pure substance typically has a sharp melting point range of less than 2°C.

Workflow:

G prep Sample Preparation Finely powder the dry sample. Pack into a capillary tube (sealed at one end). setup Apparatus Setup Attach capillary tube to a thermometer. Place in a heating bath (e.g., paraffin oil). prep->setup heat Heating & Observation Heat the bath slowly (1-2°C per minute). Stir continuously for uniform temperature. setup->heat record Record Temperatures T1: Temperature when the first drop of liquid appears. T2: Temperature when the last crystal melts. heat->record result Result The melting point is reported as the range T1 to T2. record->result

Caption: Workflow for melting point determination.

Procedure:

  • Sample Preparation: The solid sample is finely powdered. A small amount is packed into a thin-walled capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure even heat distribution.

  • Heating: The bath

A Comparative Analysis of Ionization Techniques for the Analysis of Triacontane, 11,20-didecyl-

Author: BenchChem Technical Support Team. Date: November 2025

In the analysis of large, non-polar molecules such as Triacontane, 11,20-didecyl-, the choice of ionization technique is critical for obtaining reliable and informative mass spectrometry data. This guide provides a comparative overview of various ionization methods, offering insights into their applicability for saturated hydrocarbons. Due to the absence of specific experimental data for Triacontane, 11,20-didecyl-, this comparison is based on established principles for the analysis of long-chain, branched alkanes.

The selection of an appropriate ionization source is a crucial step in the analytical workflow for non-polar compounds. The ideal technique should provide sufficient ionization efficiency, minimize excessive fragmentation, and offer good sensitivity.

Analyte Triacontane, 11,20-didecyl- (Large, Non-Polar Alkane) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analyte->GC_MS Volatility Check LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Analyte->LC_MS Solubility Check MALDI Matrix-Assisted Laser Desorption/Ionization Analyte->MALDI Solid-State Analysis EI Electron Ionization (EI) GC_MS->EI CI Chemical Ionization (CI) GC_MS->CI APCI Atmospheric Pressure Chemical Ionization (APCI) LC_MS->APCI APPI Atmospheric Pressure Photoionization (APPI) LC_MS->APPI Analysis Mass Analysis & Detection MALDI->Analysis EI->Analysis CI->Analysis APCI->Analysis APPI->Analysis

GC Retention Time: A Comparative Guide for Straight-Chain vs. Branched C50 Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gas chromatography (GC) retention times for straight-chain and branched C50 alkanes. Understanding the elution behavior of these high-molecular-weight hydrocarbons is crucial for their accurate identification and quantification in complex mixtures. While specific experimental data for C50 alkanes is not abundant in publicly available literature due to their low volatility, this guide extrapolates from well-established chromatographic principles and data from similar high-molecular-weight alkanes to provide a reliable comparison.

The Principle of Elution in Gas Chromatography

In gas chromatography, the separation of compounds is primarily governed by their partitioning between a stationary phase (a high-boiling liquid coated on the inside of a column) and a mobile phase (an inert gas). The retention time of a compound is the time it takes to travel from the injector to the detector. For non-polar compounds like alkanes, using a non-polar stationary phase, the elution order is predominantly determined by the boiling points of the analytes.[1] Compounds with lower boiling points are more volatile, spend more time in the mobile phase, and thus elute earlier (have shorter retention times). Conversely, compounds with higher boiling points interact more strongly with the stationary phase and have longer retention times.

Straight-Chain Alkanes: The Impact of Molecular Weight

For straight-chain alkanes (n-alkanes), the primary factor influencing their boiling point, and consequently their GC retention time, is the molecular weight. As the carbon chain length increases, the strength of the intermolecular London dispersion forces increases, leading to a higher boiling point and a longer retention time.[1] Therefore, within a homologous series of n-alkanes, the elution order will be in increasing order of their carbon number.

Branched Alkanes: The Effect of Molecular Structure

Branching in the carbon chain has a significant impact on the physical properties of alkanes and their GC retention times. Branched alkanes are more compact and have a smaller surface area compared to their straight-chain isomers of the same carbon number. This reduction in surface area leads to weaker intermolecular London dispersion forces, resulting in lower boiling points.

Consequently, branched alkanes are more volatile and will elute earlier from a GC column than their corresponding straight-chain isomers. The more extensive the branching, the lower the boiling point and the shorter the retention time. This principle holds true for high-molecular-weight alkanes, including C50 isomers.

Comparative Data

While precise retention time data for all possible C50 isomers is not available, the following table summarizes the expected qualitative comparison based on the principles outlined above. The retention times are often expressed as Kovats Retention Indices (KI), which normalize retention times to those of adjacent n-alkanes, making them more comparable across different GC systems.[2][3] For n-alkanes, the retention index is defined as 100 times the carbon number (e.g., for n-C50, the KI would be 5000).[4] Branched alkanes will have retention indices lower than their straight-chain counterparts.

FeatureStraight-Chain C50 Alkane (n-Pentacontane)Branched C50 Alkane (Isopentacontane)
Molecular Structure Linear chain of 50 carbon atomsBranched chain of 50 carbon atoms
Boiling Point HigherLower
Volatility LowerHigher
GC Retention Time LongerShorter
Kovats Retention Index (KI) 5000< 5000

Experimental Protocol for High-Molecular-Weight Alkanes

The analysis of C50 alkanes requires high-temperature gas chromatography (HTGC) due to their low volatility. The following is a representative experimental protocol adapted from methodologies used for the analysis of high-molecular-weight alkanes up to C60.[5][6]

  • Gas Chromatograph (GC): Agilent 6890 or equivalent, equipped with a flame ionization detector (FID).

  • Column: Agilent DB-1HT (15 m x 0.25 mm i.d., 0.1 µm film thickness) or equivalent high-temperature, non-polar capillary column.

  • Carrier Gas: Helium, constant flow rate of 2 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 360 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 380 °C.

    • Hold at 380 °C for 20 minutes.

  • Detector Temperature: 380 °C.

  • Sample Preparation: Samples should be dissolved in a high-boiling solvent such as carbon disulfide or 1,2,4-trichlorobenzene.

Logical Relationship of Alkane Structure and GC Retention Time

The following diagram illustrates the relationship between the molecular structure of C50 alkanes and their expected GC retention times.

G cluster_0 Isomer Types cluster_1 Physical Properties cluster_2 GC Elution Behavior C50 Alkanes C50 Alkanes Straight-Chain Isomer Straight-Chain Isomer C50 Alkanes->Straight-Chain Isomer Branched Isomer Branched Isomer C50 Alkanes->Branched Isomer Higher Boiling Point Higher Boiling Point Straight-Chain Isomer->Higher Boiling Point Lower Boiling Point Lower Boiling Point Branched Isomer->Lower Boiling Point Longer Retention Time Longer Retention Time Higher Boiling Point->Longer Retention Time Shorter Retention Time Shorter Retention Time Lower Boiling Point->Shorter Retention Time

Caption: Alkane structure's influence on GC retention time.

References

Cross-Validation of GC-MS and NMR Data for the Structural Elucidation of Triacontane, 11,20-didecyl-

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the structural analysis of complex organic molecules, particularly long-chain branched alkanes such as Triacontane, 11,20-didecyl-, the synergistic use of multiple analytical techniques is paramount for unambiguous identification. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this C50 hydrocarbon. By cross-validating data from these orthogonal techniques, researchers can achieve a higher degree of confidence in their structural assignments.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from GC-MS and NMR analysis of Triacontane, 11,20-didecyl-. These values are predicted based on the known structure and typical behavior of similar long-chain branched alkanes.

Table 1: Predicted GC-MS Fragmentation Data for Triacontane, 11,20-didecyl-

Mass-to-Charge Ratio (m/z)Proposed Fragment IonStructural OriginPredicted Relative Abundance
702[C50H102]+• (Molecular Ion)Intact moleculeLow
561[C40H81]+Loss of a decyl radicalModerate
421[C30H61]+Cleavage at the C20 branchHigh
281[C20H41]+Cleavage at the C11 branchHigh
141[C10H21]+Decyl fragmentModerate
57, 71, 85...[CnH2n+1]+General alkane fragmentationHigh (series)

Table 2: Predicted ¹³C NMR Chemical Shifts for Triacontane, 11,20-didecyl-

Carbon Atom TypePredicted Chemical Shift (δ, ppm)
Methine (CH) at C11 and C2038 - 42
Methylene (CH₂) adjacent to branches30 - 35
Bulk Methylene (CH₂) in chains29 - 30
Terminal Methyl (CH₃)14 - 15

Experimental Protocols

Detailed methodologies for the acquisition of high-quality GC-MS and NMR data for Triacontane, 11,20-didecyl- are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: Dissolve 1 mg of Triacontane, 11,20-didecyl- in 1 mL of hexane. Ensure the sample is fully dissolved to prevent column blockage.

  • Instrumentation: Utilize a high-temperature GC system equipped with a non-polar capillary column (e.g., DB-1ht, 30 m x 0.25 mm i.d., 0.1 µm film thickness) directly coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 350°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 380°C and hold for 10 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 800.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: Due to the viscous nature of high molecular weight alkanes, dissolve approximately 50 mg of Triacontane, 11,20-didecyl- in 0.7 mL of deuterated chloroform (CDCl₃) or tetrachloroethane-d₂ for higher temperature experiments. Gentle heating may be required to ensure complete dissolution.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Solvent: CDCl₃.

    • Temperature: 298 K (or higher to reduce viscosity if needed).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 (or more for higher signal-to-noise).

    • Spectral Width: 0 - 60 ppm.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for cross-validating the data obtained from GC-MS and NMR to confirm the structure of Triacontane, 11,20-didecyl-.

cross_validation_workflow Cross-Validation Workflow for Triacontane, 11,20-didecyl- cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis gcms_sample Sample Preparation (in Hexane) gcms_analysis GC-MS Data Acquisition gcms_sample->gcms_analysis gcms_data Mass Spectrum (Fragmentation Pattern) gcms_analysis->gcms_data molecular_ion Identify Molecular Ion (m/z = 702) gcms_data->molecular_ion fragmentation_analysis Analyze Fragmentation (Cleavage at C11/C20) gcms_data->fragmentation_analysis cross_validation Cross-Validation molecular_ion->cross_validation Confirms Molecular Weight fragmentation_analysis->cross_validation Confirms Branching Points nmr_sample Sample Preparation (in CDCl3) nmr_analysis 13C NMR Data Acquisition nmr_sample->nmr_analysis nmr_data 13C NMR Spectrum (Chemical Shifts) nmr_analysis->nmr_data methine_signal Identify Methine Carbons (~38-42 ppm) nmr_data->methine_signal alkane_signals Assign Alkyl Chain Carbons (~14-35 ppm) nmr_data->alkane_signals methine_signal->cross_validation Confirms Branching Points alkane_signals->cross_validation Confirms Alkyl Chain Lengths final_confirmation Structural Confirmation of Triacontane, 11,20-didecyl- cross_validation->final_confirmation

Caption: A flowchart illustrating the cross-validation of GC-MS and NMR data.

Navigating the Labyrinth of Long-Chains: A Guide to GC Columns for High Molecular Weight Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the complex world of high molecular weight branched alkane analysis, selecting the optimal gas chromatography (GC) column is a critical step that dictates the success of separation and subsequent identification. This guide provides a comprehensive comparison of commonly employed GC columns, supported by experimental data and detailed protocols to aid in making informed decisions for your specific analytical challenges.

The separation of high molecular weight branched alkanes presents a significant chromatographic challenge due to the vast number of structurally similar isomers and their high boiling points. The choice of GC column, particularly its stationary phase, dimensions, and thermal stability, is paramount to achieving the desired resolution and accurate quantification.

The Workhorses: A Head-to-Head Comparison of Non-Polar GC Columns

Non-polar stationary phases are the industry standard for the separation of alkanes, which primarily elute based on their boiling points.[1][2] For high molecular weight compounds, columns with enhanced thermal stability are essential to withstand the high temperatures required for elution.[3] Below is a comparative summary of popular GC columns used for this application.

Column Stationary Phase Key Features Max Temperature (°C) Common Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxaneHigh thermal stability, low bleed, robust performance for high boilers.[4]400High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[5]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl PolysiloxaneLow bleed for mass spectrometry, excellent inertness for active compounds.350Detailed hydrocarbon analysis (DHA), environmental analysis, drug screening.
Phenomenex Zebron ZB-5HT Inferno 5% Phenyl-Arylene PolysiloxaneEngineered for extended lifetime at high temperatures, robust for contaminated samples.[5]430Analysis of high boiling point compounds, highly contaminated samples, and hydrocarbon separations.[5]
Agilent J&W HP-5ms (5%-Phenyl)-methylpolysiloxaneGeneral purpose, high-performance column with low bleed characteristics.325/350Routine hydrocarbon analysis, environmental semivolatiles, pesticides.[6]
Petrocol DH 100% DimethylpolysiloxaneSpecifically designed for detailed hydrocarbon analysis, high efficiency for complex mixtures.[7]250/280PNA, PONA, and PIANO analysis of gasolines and other complex hydrocarbon mixtures.[7]

Visualizing the Path to Separation: A Workflow for Column Selection

The process of selecting the appropriate GC column for separating high molecular weight branched alkanes can be systematically approached. The following diagram illustrates a logical workflow to guide researchers in their decision-making process.

GC_Column_Selection_Workflow Workflow for GC Column Selection for High Molecular Weight Branched Alkanes cluster_input Analytical Requirements cluster_decision Column Selection Criteria cluster_output Method Development & Optimization Sample Sample Type (e.g., Petroleum Fraction, Wax, Synthetic Mixture) StationaryPhase Select Stationary Phase (Typically Non-Polar) Sample->StationaryPhase Analytes Target Analytes (Carbon Number Range, Degree of Branching) Analytes->StationaryPhase Dimensions Determine Column Dimensions (Length, I.D., Film Thickness) Analytes->Dimensions Longer columns for complex mixtures Detector Detector Type (e.g., FID, MS) Detector->StationaryPhase Low bleed for MS StationaryPhase->Dimensions Match phase to analytes ThermalStability Consider Thermal Stability (High Temperature Columns for High MW) StationaryPhase->ThermalStability High MW requires high temps Optimization Optimize GC Parameters (Temperature Program, Flow Rate) Dimensions->Optimization ThermalStability->Optimization Validation Validate Method (Resolution, Repeatability) Optimization->Validation

Caption: Logical workflow for selecting a GC column for high molecular weight branched alkane analysis.

Behind the Separation: Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative experimental protocols for the analysis of high molecular weight branched alkanes, based on established methods for detailed hydrocarbon analysis and high-temperature gas chromatography.

Protocol 1: Detailed Hydrocarbon Analysis (DHA) for C10-C20 Range

This protocol is adapted from methodologies similar to ASTM D6729 for detailed hydrocarbon analysis of spark ignition engine fuels, extended for higher molecular weight ranges.[8][9]

  • Column: Petrocol DH, 100 m x 0.25 mm I.D., 0.5 µm film thickness.[7]

  • Carrier Gas: Helium or Hydrogen. Hydrogen can significantly reduce analysis time.[9]

  • Injection:

    • Injector: Split/Splitless

    • Injection Volume: 0.1 - 1.0 µL (depending on concentration)

    • Split Ratio: 100:1 to 200:1

    • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 35 °C, hold for 10 min

    • Ramp 1: 2 °C/min to 60 °C

    • Ramp 2: 3 °C/min to 200 °C, hold for 10 min

  • Detector:

    • Flame Ionization Detector (FID)

    • Temperature: 250 °C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Protocol 2: High-Temperature GC (HTGC) for C20-C60+ Range

This protocol is designed for the analysis of high-boiling point hydrocarbons, such as those found in waxes and heavy petroleum fractions.

  • Column: Agilent J&W DB-5ht, 30 m x 0.25 mm I.D., 0.1 µm film thickness.[4]

  • Carrier Gas: Helium or Hydrogen.

  • Injection:

    • Injector: Cool On-Column or PTV

    • Injection Volume: 1 µL

    • Injector Program (for PTV): 50 °C (0.1 min), ramp at 200 °C/min to 400 °C (hold for 10 min)

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 400 °C, hold for 15 min

  • Detector:

    • Flame Ionization Detector (FID)

    • Temperature: 400 °C

Concluding Remarks

The successful separation of high molecular weight branched alkanes is a multifaceted challenge that hinges on the judicious selection of the GC column and the optimization of analytical parameters. Non-polar columns, particularly those with enhanced thermal stability, are the cornerstone of such analyses. For highly complex mixtures, longer columns with smaller internal diameters will generally yield better resolution, albeit at the cost of longer analysis times. The choice between different manufacturers' columns with nominally similar phases may come down to specific application needs, such as the requirement for extremely low bleed for mass spectrometric detection or enhanced robustness for routine high-temperature applications. The protocols provided herein serve as a starting point for method development, and further optimization will likely be necessary to achieve the desired separation for specific complex mixtures.

References

Comparison of APCI and other soft ionization methods for large saturated hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with large saturated hydrocarbons, selecting the appropriate ionization technique for mass spectrometry is a critical step in achieving accurate and sensitive analysis. The nonpolar and often fragile nature of these molecules presents a significant challenge for many common ionization methods. This guide provides an objective comparison of Atmospheric Pressure Chemical Ionization (APCI) with other soft ionization techniques, namely Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI), focusing on their application to the analysis of large saturated hydrocarbons.

At a Glance: APCI as a Leading Method

Atmospheric Pressure Chemical Ionization (APCI) has emerged as a robust and reliable method for the analysis of large saturated hydrocarbons. It is particularly well-suited for nonpolar compounds that are difficult to ionize by other soft ionization techniques. APCI typically ionizes saturated hydrocarbons through hydride abstraction, resulting in the formation of [M-H]⁺ ions with minimal fragmentation, which simplifies spectral interpretation.[1] Furthermore, studies have shown that APCI offers better reproducibility compared to other methods like Field Ionization (FI-MS) for the analysis of lubricant base oils.

Performance Comparison of Ionization Techniques

While direct quantitative comparisons across all three ionization methods for the same large saturated hydrocarbon standards are scarce in published literature, this section synthesizes available data to provide a comparative overview.

Ionization MethodPrincipleApplicability to Saturated HydrocarbonsTypical Ions FormedFragmentationReported Sensitivity
APCI Gas-phase chemical ionizationHigh[M-H]⁺, [M-3H]⁺, [M-3H+H₂O]⁺Low to moderate, can be controlledLinearity up to ~1000-1500 ppm for C7/C10 alkanes[2][3]
APPI Gas-phase photoionizationModerate to High (especially with dopants)M⁺•, [M+H]⁺Generally low2-4 times more sensitive than APCI for lipids[4]
ESI Liquid-phase ionizationLow (requires derivatization)Adduct ions (e.g., [M+Ag]⁺) or ions from derivatized moleculeMinimal (for the intact molecule)LOD of ~20 ng for C15-C30 alkanes after in-situ oxidation[5]

In-Depth Analysis of Ionization Methods

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a gas-phase ionization technique that utilizes a corona discharge to create reagent ions from the solvent vapor. These reagent ions then react with the analyte molecules to produce analyte ions. For saturated hydrocarbons, the primary ionization pathway is hydride abstraction, leading to the formation of stable [M-H]⁺ ions.[1] Recent studies have also identified the formation of [M-3H+H₂O]⁺ ions in the analysis of n-alkanes, which can be specific for quantification and show negligible chain cleavage.[2][3]

While generally considered a soft ionization technique, some fragmentation can occur in APCI. The extent of fragmentation has been linked to proton-transfer reactions from highly acidic atmospheric molecules. This fragmentation can be minimized by purging the ion source with an inert gas to remove air and moisture.

Atmospheric Pressure Photoionization (APPI)

APPI utilizes ultraviolet photons to ionize analyte molecules, either directly or through a dopant-assisted mechanism. It is particularly effective for nonpolar compounds and is often considered more sensitive than APCI for such analytes. The use of dopants, such as toluene or anisole, can significantly enhance the ionization efficiency for compounds with high ionization energies. For polycyclic aromatic hydrocarbons (PAHs), APPI has been shown to be more sensitive than APCI and ESI.[6] While promising for nonpolar molecules, there is a lack of specific quantitative data on the performance of APPI for large saturated hydrocarbons.

Electrospray Ionization (ESI)

Standard ESI is generally not suitable for the direct analysis of nonpolar saturated hydrocarbons due to their inability to readily form ions in solution. However, two main strategies can be employed to overcome this limitation:

  • Derivatization: By chemically modifying the hydrocarbon to introduce a polar, ionizable group, ESI analysis becomes feasible. This approach, however, adds complexity to the sample preparation process.

  • In-situ Derivatization/Adduction: A notable development is the use of Desorption Electrospray Ionization (DESI), a variant of ESI, to achieve in-situ oxidation of alkanes to alcohols and ketones, which are then readily detected.[5] Another strategy involves the use of transition metal ions, such as silver ions (Ag⁺), to form adducts ([M+Ag]⁺) with the hydrocarbon molecules, enabling their detection by ESI-MS.

Experimental Protocols

APCI Experimental Protocol for n-Alkanes

This protocol is based on the online gas-phase analysis of volatile and semi-volatile n-alkanes.[2][3]

  • Sample Introduction: Gaseous sample stream of n-alkanes.

  • Ion Source: APCI operated in positive ionization mode.

  • Vaporizer Temperature: 400 °C.

  • Ion Transfer Tube Temperature: 275 °C.

  • Discharge Current: 5 µA.

  • Sheath Gas Flow Rate: 35 (arbitrary units).

  • Auxiliary Gas Flow Rate: 10 (arbitrary units).

  • Data Acquisition: Full scan mode.

  • Key Ions for Quantification: [M-3H+H₂O]⁺.

APPI Experimental Protocol with Dopant for Nonpolar Compounds

This protocol is a general guideline for the analysis of nonpolar compounds using dopant-assisted APPI.

  • Sample Introduction: Liquid sample stream from an HPLC system.

  • Ion Source: APPI.

  • Vaporizer Temperature: 350-500 °C.

  • Dopant: Toluene or anisole introduced into the mobile phase or as a separate liquid stream.

  • Ionization: The VUV lamp ionizes the dopant molecules, which then transfer charge to the analyte molecules.

  • Data Acquisition: Full scan or selected ion monitoring (SIM) mode.

ESI with In-situ Derivatization (DESI) for Alkanes

This protocol is based on the reactive DESI experiment for the analysis of saturated hydrocarbons.[5]

  • Sample Preparation: Alkanes deposited on a surface.

  • DESI Spray Solution: A solution containing a reagent to enhance sensitivity, such as betaine aldehyde.

  • Ion Source: DESI source with an electrical discharge initiated to induce in-situ oxidation of the alkanes.

  • Ionization: The oxidized products (alcohols and ketones) are then ionized by the electrospray process.

  • Data Acquisition: Full scan mode to detect the protonated or adducted oxidized products.

Logical Workflow for Method Selection

The selection of an appropriate ionization method for large saturated hydrocarbons depends on several factors, including the specific analytical goals, sample complexity, and available instrumentation. The following diagram illustrates a logical workflow to guide this decision-making process.

G Workflow for Selecting an Ionization Method for Large Saturated Hydrocarbons start Start: Analyze Large Saturated Hydrocarbons direct_analysis Direct analysis of underivatized hydrocarbons? start->direct_analysis apci_check Is high reproducibility required? direct_analysis->apci_check Yes esi_check Is derivatization or in-situ modification an option? direct_analysis->esi_check No appi_check Is highest sensitivity for nonpolar compounds the primary goal? apci_check->appi_check No apci Use APCI apci_check->apci Yes appi_check->apci No appi Consider APPI with dopant optimization appi_check->appi Yes esi Use ESI with derivatization or reactive DESI esi_check->esi Yes end End esi_check->end No apci->end appi->end esi->end

Caption: Decision workflow for ionization technique selection.

Conclusion

For the routine analysis of large saturated hydrocarbons, APCI stands out as a versatile and robust technique, offering good sensitivity and reproducibility with minimal sample preparation. It reliably generates characteristic ions with limited fragmentation, simplifying data interpretation.

APPI presents a potentially more sensitive alternative, particularly when optimized with appropriate dopants. However, more research is needed to establish its quantitative performance specifically for large saturated hydrocarbons.

ESI is generally not a direct method for these nonpolar compounds. Its application is contingent on either chemical derivatization, which adds complexity to the workflow, or specialized techniques like reactive DESI, which can provide good sensitivity but may not be as widely available.

The choice of ionization method should be guided by the specific requirements of the analysis, including the need for quantitation, sensitivity, and the feasibility of sample modification. For most applications involving the direct analysis of large saturated hydrocarbons, APCI provides a reliable and effective starting point.

References

A Comparative Guide to the Elution Order of Methyl-Branched Alkanes in Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the elution behavior of methyl-branched alkanes in capillary gas chromatography (GC). Understanding the factors that govern the elution order is critical for the accurate identification and quantification of these compounds in complex mixtures, a common challenge in fields ranging from petrochemical analysis to the study of insect cuticular hydrocarbons. This document outlines the fundamental principles, presents supporting experimental data, and provides detailed methodologies to aid in experimental design and data interpretation.

Factors Influencing Elution Order

The elution order of alkanes in GC is primarily governed by their volatility, with more volatile compounds (those with lower boiling points) generally eluting earlier. For methyl-branched alkanes, the elution order is a nuanced interplay of molecular size, shape, and the number and position of methyl branches.

On non-polar stationary phases, such as those commonly used for hydrocarbon analysis (e.g., dimethylpolysiloxane), the elution order is strongly correlated with the boiling point of the analytes. The introduction of methyl branches to an alkane chain generally lowers its boiling point compared to its straight-chain (n-alkane) isomer, leading to a shorter retention time. This is because branching leads to a more compact molecular structure with a smaller surface area, resulting in weaker van der Waals intermolecular forces.

The key principles governing the elution order of methyl-branched alkanes on non-polar columns can be summarized as follows:

  • Boiling Point: The primary determinant of elution order is the boiling point of the alkane; lower boiling point isomers elute first.[1][2]

  • Degree of Branching: For isomers with the same carbon number, increased branching generally leads to a lower boiling point and, consequently, earlier elution. For instance, 2,2,4-trimethylpentane (iso-octane) has a significantly lower boiling point and retention time than n-octane.[3][4]

  • Position of Branching: The position of the methyl group on the parent chain also influences the elution order. Methyl groups closer to the center of the chain tend to lower the boiling point more than those near the ends.

  • Number of Branches: Increasing the number of methyl branches further decreases the boiling point and retention time. For example, dimethylalkanes elute earlier than monomethylalkanes of the same carbon number, and trimethylalkanes elute even earlier.[5][6][7]

Comparative Elution Data

To facilitate the identification of methyl-branched alkanes, Kovats Retention Indices (KI) are a standardized method for reporting retention times relative to a series of co-injected n-alkanes.[8][9][10] The following table summarizes the typical Kovats Retention Indices for a series of methyl-branched alkanes with a 33-carbon backbone on a non-polar DB-1 capillary GC column. This data is crucial for comparing the elution behavior of different isomers.

Compound TypeBranching PatternTypical Kovats Index (KI) Range on DB-1
Monomethylalkanes2-methyl, 3-methyl, etc.3328 - 3374[5][6][7]
Dimethylalkanes2,X-dimethyl, 3,X-dimethyl, etc.3340 - 3410[5][6][7]
Trimethylalkanes2,X,Y-trimethyl, 3,X,Y-trimethyl, etc.3378 - 3437[5][6][7]
Tetramethylalkanes2,X,Y,Z-tetramethyl, etc.3409 - 3459[5][6][7]

Note: The specific KI value within the range depends on the precise position of the methyl branches.

Experimental Protocols

The following is a representative experimental protocol for the analysis of methyl-branched alkanes by capillary GC, based on methodologies cited in the literature for the analysis of insect hydrocarbons.[5][7]

Gas Chromatography (GC) System:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: DB-1 (100% dimethylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250-300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp: 10 °C/min to 320 °C.

    • Final hold: 320 °C for 10 min.

  • Detector:

    • FID temperature: 320 °C.

    • MS transfer line temperature: 280 °C.

Sample Preparation:

  • Dissolve the hydrocarbon sample in a suitable volatile solvent (e.g., hexane, heptane).

  • If necessary, perform a cleanup step to remove polar interferences using solid-phase extraction (SPE) with a silica gel cartridge.

  • Inject a known volume (e.g., 1 µL) of the sample into the GC.

Data Analysis:

  • Identify the n-alkane peaks in the chromatogram.

  • Calculate the Kovats Retention Index for each peak of interest using the retention times of the bracketing n-alkanes.

  • Compare the calculated KI values with published data or reference standards to identify the methyl-branched alkanes.

Logical Relationships in Elution Order

The following diagram illustrates the general principles governing the elution order of isomeric alkanes based on their molecular structure.

ElutionOrder cluster_0 Molecular Structure cluster_1 Elution Order (Increasing Retention Time) n_alkane n-Alkane (e.g., n-Octane) monomethyl Monomethyl-branched (e.g., 2-Methylheptane) monomethyl->n_alkane Lower Boiling Point dimethyl Dimethyl-branched (e.g., 2,3-Dimethylhexane) dimethyl->monomethyl Lower Boiling Point trimethyl Trimethyl-branched (e.g., 2,2,4-Trimethylpentane) trimethyl->dimethyl Lower Boiling Point elution Early Elution -> -> -> -> -> -> -> -> -> -> -> -> -> Late Elution

Caption: General elution order of isomeric alkanes on a non-polar GC column.

This guide provides a foundational understanding of the principles governing the elution of methyl-branched alkanes in capillary GC. For specific applications, it is recommended to consult detailed literature and perform analyses with appropriate reference standards for accurate compound identification.

References

Safety Operating Guide

Proper Disposal of Triacontane, 11,20-didecyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers

This document provides comprehensive guidance on the proper disposal procedures for Triacontane, 11,20-didecyl-, a long-chain alkane. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While Triacontane, 11,20-didecyl- is not classified as a hazardous substance, proper waste management practices are essential to minimize environmental impact and uphold safety standards.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the first step in safe handling and disposal. The following table summarizes key data for Triacontane, a closely related long-chain alkane, which can be used as a reference in the absence of a specific Safety Data Sheet (SDS) for Triacontane, 11,20-didecyl-.

PropertyValue
Molecular FormulaC30H62
Molecular Weight422.82 g/mol
AppearanceWhite solid
Melting Point65 - 67 °C / 149 - 152.6 °F
Boiling Point455 °C / 851 °F @ 760 mmHg
Flash Point238 °C / 460.4 °F
SolubilityInsoluble in water
StabilityStable under normal conditions
IncompatibilitiesStrong oxidizing agents

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of Triacontane, 11,20-didecyl- from a laboratory setting.

1. Waste Characterization:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for Triacontane, 11,20-didecyl- may not be readily available, review the SDS for Triacontane as a reference for handling and hazard information. Based on available data, it is not classified as a hazardous waste.

  • Assess for Contamination: Determine if the Triacontane, 11,20-didecyl- waste is contaminated with any hazardous substances. If it is mixed with a hazardous material, the entire mixture must be treated as hazardous waste.

2. Container Selection and Labeling:

  • Use a Designated Waste Container: Place the solid Triacontane, 11,20-didecyl- waste in a clean, durable, and sealable container.

  • Label Clearly: The container must be clearly labeled as "Non-Hazardous Waste" and should identify the contents as "Triacontane, 11,20-didecyl-". Include the name of the generating laboratory and the date.

3. Disposal of Uncontaminated Solid Waste:

  • Segregate from Hazardous Waste: Ensure that the non-hazardous solid waste is kept separate from all hazardous waste streams.

  • Direct Disposal: Certain solid, non-hazardous chemicals are suitable for disposal in the sanitary landfill.[1] However, to prevent accidental handling by custodial staff, do not place chemical containers in common laboratory trash cans.[1]

  • Transport to Dumpster: Once the waste container is full, securely seal it and transport it directly to the facility's designated dumpster for non-hazardous solid waste.

4. Management of Empty Containers:

  • Decontamination: If the original container of Triacontane, 11,20-didecyl- is to be disposed of, it must be "RCRA empty." This means all possible material has been removed from the container.

  • Rinsing: For containers that held non-hazardous materials, a single rinse with a suitable solvent (such as ethanol or acetone) is generally sufficient. The rinsate should be collected and disposed of as chemical waste if the solvent is hazardous.

  • Defacing Labels: Before disposing of the empty container in the regular trash or designated recycling, all chemical labels must be defaced or removed to prevent misidentification.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Triacontane, 11,20-didecyl-.

start Start: Triacontane, 11,20-didecyl- Waste is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated hazardous_waste Dispose of as HazardOUS Waste (Follow institutional guidelines) is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No containerize Place in a labeled, sealed container for non-hazardous solid waste non_hazardous_waste->containerize dispose Transport directly to designated dumpster for non-hazardous waste containerize->dispose end End dispose->end

Disposal decision workflow for Triacontane, 11,20-didecyl-.

References

Safeguarding Your Research: A Guide to Handling Triacontane, 11,20-didecyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Triacontane, 11,20-didecyl-, a long-chain alkane. Adherence to these procedures will minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling Triacontane, 11,20-didecyl-, a substance with low volatility and toxicity, standard laboratory personal protective equipment is required to prevent direct contact and ensure safety.

Eye and Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • In situations where splashing is a risk, a face shield worn over safety glasses is recommended.[2][3]

Skin Protection:

  • Wear appropriate protective gloves, such as nitrile or neoprene, to prevent skin exposure.[1][4]

  • A standard laboratory coat should be worn and buttoned to cover as much skin as possible.[3]

  • Ensure shoes cover the entire foot (closed-toe and closed-heel).[3]

Respiratory Protection:

  • Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1]

  • If dust or aerosols are generated, and engineering controls like fume hoods are not feasible, a respirator may be required.[3]

Hygiene Measures:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

Chemical Safety Data

The following table summarizes the key physical and chemical properties of Triacontane, a representative long-chain alkane, to inform safe handling practices.

PropertyValueSource
Physical State Solid[1]
Appearance White[1]
Odor Odorless[1]
Melting Point/Range 65 - 67 °C / 149 - 152.6 °F[1]
Boiling Point/Range 455 °C / 851 °F @ 760 mmHg[1]
Flash Point 238 °C / 460.4 °F[1]
Solubility Insoluble in water[1]
Stability Stable under recommended storage conditions.[1]

Operational Plan for Handling

A systematic approach to handling Triacontane, 11,20-didecyl- ensures a safe and efficient workflow.

1. Preparation:

  • Ensure adequate ventilation in the work area.[1]

  • Don all required personal protective equipment as outlined above.

  • Have necessary equipment for spill control readily available.

2. Handling:

  • Avoid contact with skin and eyes.

  • Minimize dust generation when handling the solid form.

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep away from strong oxidizing agents.[1]

Disposal Plan

Proper disposal of Triacontane, 11,20-didecyl- and its containers is crucial to prevent environmental contamination.

1. Waste Collection:

  • Sweep up and shovel any solid waste into suitable, labeled containers for disposal.[1]

2. Disposal Method:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • Do not let this chemical enter the environment.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of Triacontane, 11,20-didecyl- in a laboratory setting.

prep Preparation ppe Don PPE: - Safety Goggles - Lab Coat - Gloves prep->ppe ventilation Ensure Adequate Ventilation prep->ventilation handling Handling ppe->handling ventilation->handling weigh Weigh/Measure Substance handling->weigh experiment Perform Experiment weigh->experiment storage Storage experiment->storage disposal Disposal experiment->disposal store Store in Cool, Dry, Well-Ventilated Area storage->store collect Collect Waste in Labeled Container disposal->collect dispose Dispose According to Regulations collect->dispose

Caption: Workflow for Safe Handling of Triacontane, 11,20-didecyl-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.